5-chloro-4-nitro-1H-imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-4-nitro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClN3O2/c4-2-3(7(8)9)6-1-5-2/h1H,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYZSKPVPVBBFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C(N1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The 5-Chloro-4-nitroimidazole Core Scaffold: Synthesis, Reactivity, and Applications in Drug Development
Executive Summary
The 5-chloro-4-nitroimidazole core—predominantly utilized in its N-alkylated form as 5-chloro-1-methyl-4-nitroimidazole (CAS: 4897-25-0)—is a highly privileged heterocyclic scaffold in medicinal chemistry and drug development[1]. Characterized by a unique "push-pull" electronic configuration, this molecular framework serves as an essential chemical intermediate for the synthesis of complex immunosuppressants, radiosensitizers, and antimicrobial agents[2][3]. This technical guide provides an in-depth analysis of the scaffold's structural logic, validated synthetic methodologies, and downstream functionalization pathways.
Structural Logic and Physicochemical Properties
The chemical reactivity of the 5-chloro-4-nitroimidazole core is dictated by the synergistic interplay between the highly electron-withdrawing nitro group at the C4 position and the halogen substituent at the C5 position[3].
-
Regioselectivity & Tautomerism: In unalkylated 4-nitroimidazole, rapid tautomerization obscures the distinction between the 4- and 5-positions. N-alkylation (e.g., methylation at the N1 position) locks the tautomeric state, establishing a fixed 1-methyl-4-nitro-5-chloro configuration and directing subsequent electrophilic substitutions[4].
-
Electronic Activation: The nitro group exerts strong inductive (-I) and mesomeric (-M) effects, severely depleting electron density from the imidazole ring[3]. This activation renders the C5-chloro group highly susceptible to Nucleophilic Aromatic Substitution (SNAr), transforming it into a versatile leaving group for downstream coupling[3].
Quantitative Data Summary
The following table summarizes the key physicochemical and analytical parameters of the primary scaffold derivative, 5-chloro-1-methyl-4-nitroimidazole, serving as baseline metrics for quality control[1][5][6].
| Parameter | Value / Description | Causality / Significance in Development |
| Molecular Formula | C4H4ClN3O2 | Baseline composition for mass spectrometry validation. |
| Molecular Weight | 161.55 g/mol | Low molecular weight makes it an ideal building block for fragment-based drug design. |
| Melting Point | 147.5 - 148.9 °C | Indicates high crystalline purity; serves as a critical In-Process Control (IPC) metric. |
| 1H NMR (d6-DMSO) | δ= 7.50 (s, 1H), 3.72 (s, 3H) | Confirms regiochemistry; the absence of a C5 proton validates successful chlorination. |
| Synthesis Yield | ~62% (Nitration step) | Reflects the thermodynamic balance between successful conversion and oxidative degradation. |
| HPLC Column | Newcrom R1 (Reverse Phase) | Low silanol activity prevents peak tailing of basic imidazole nitrogens during purity assays. |
Synthetic Methodologies: The Causality of Process Design
Direct functionalization of the imidazole ring requires precise control over reaction conditions due to the ring's susceptibility to oxidative cleavage and the deactivating nature of introduced substituents. The standard, self-validating industrial route involves the nitration of 5-chloro-1-methylimidazole[4][5].
Step-by-Step Validated Protocol: Synthesis of 5-Chloro-1-methyl-4-nitroimidazole
-
Pre-activation & Salt Formation: Dissolve 1-methyl-5-chloroimidazole (0.50 mol) in dilute nitric acid (1.15 mol) and concentrate the mixture to dryness to yield a light yellow oil[5].
-
Causality: This step forms the nitrate salt of the imidazole. Protonating the basic N3 nitrogen protects the ring from oxidative degradation during the subsequent harsh nitration conditions, while intimately pre-mixing the nitrating agent with the substrate[5].
-
-
Acidic Addition: Slowly add the resulting oil dropwise to 214 mL of pre-cooled concentrated sulfuric acid over 85 minutes under a strict nitrogen atmosphere[5].
-
Causality: Concentrated sulfuric acid acts as a dehydrating catalyst to generate the highly electrophilic nitronium ion (
). The dropwise addition and pre-cooling are critical safety and yield-preserving measures to control the highly exothermic nitration, preventing thermal runaway[5].
-
-
Thermal Nitration: Stir the reaction mixture at 100 °C for 2 hours under a nitrogen atmosphere[5].
-
Causality: The presence of the C5-chloro group strongly deactivates the heterocyclic ring toward electrophilic aromatic substitution. Elevated thermal energy (100 °C) is required to overcome this high activation barrier and drive the nitration at the C4 position to completion[5].
-
-
Quenching and Isolation: Upon completion, slowly pour the reaction solution into ice water. Collect the precipitated product via filtration and wash to neutrality with ice water[5].
-
Causality: The ice water quench serves a dual purpose: it rapidly dissipates the heat of dilution of sulfuric acid and drastically reduces the solubility of the product, driving crystallization. Washing to absolute neutrality removes residual acids that could catalyze downstream hydrolytic degradation, ensuring a self-validating, stable product[5].
-
Chemical Reactivity and Downstream Functionalization
The 5-chloro-4-nitroimidazole scaffold is a highly versatile building block, enabling complex molecular architectures through two primary mechanistic pathways:
-
Nucleophilic Aromatic Substitution (SNAr): The most prominent application is the SNAr reaction with thiols, amines, or alkoxides. The C4-nitro group stabilizes the anionic Meisenheimer complex intermediate. For example, reacting this scaffold with 6-mercaptopurine yields the vital immunosuppressant Azathioprine[2][3].
-
Transition-Metal Catalysis: The C-Cl bond can participate in palladium-catalyzed cross-coupling reactions. Utilizing catalysts like dichlorobis-(triphenylphosphine)palladium(II), the scaffold undergoes Suzuki-Miyaura coupling with arylboronic acids to synthesize complex 5-aryl-1-methyl-4-nitroimidazoles[3][5].
Figure 1: Synthetic workflow and downstream functionalization of the 5-chloro-4-nitroimidazole core.
Analytical Characterization Protocols
To ensure the integrity of the synthesized core for pharmaceutical applications, strict analytical protocols must be employed. Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purity assessment[6].
-
HPLC Protocol: Utilize a Newcrom R1 column, which features low silanol activity specifically designed to prevent the tailing of nitrogen-containing heterocycles[6]. The mobile phase should consist of Acetonitrile (MeCN), water, and phosphoric acid[6]. For Mass-Spectrometry (MS) compatibility, phosphoric acid must be substituted with formic acid to ensure volatility and prevent ion suppression during analysis[6].
Applications in Drug Development
The strategic functionalization of this scaffold has led to several critical therapeutic breakthroughs:
-
Immunosuppressants: The scaffold is the direct precursor (often referred to as Azathioprine Impurity C) to Azathioprine, a foundational drug used in organ transplantation and the management of autoimmune diseases[2][3].
-
Radiosensitizers: 5-Chloro-1-methyl-4-nitroimidazole is utilized in rapid mix experiments to investigate the mechanisms of anomalous radiosensitization in hypoxic mammalian tumor cells, aiding in oncology research[2][5].
-
Antimicrobial & Antitubercular Agents: Isomeric variations, such as 2-chloro-4-nitroimidazole derivatives, are critical intermediates in the synthesis of Delamanid, a potent drug for multidrug-resistant tuberculosis[7]. Furthermore, the 5-chloro-1-methyl-4-nitroimidazole core itself exhibits notable in vitro antifungal and antibacterial activities against clinical strains like Candida albicans and Pseudomonas aeruginosa[4].
References
- CAS 4897-25-0: 5-Chloro-1-methyl-4-nitroimidazole - CymitQuimica. cymitquimica.com.
- 5-Chloro-1-methyl-4-nitroimidazole | 4897-25-0 - ChemicalBook. chemicalbook.com.
- Process for production of 2-chloro-4-nitroimidazole derivatives - Justia P
- 5-Chloro-1-methyl-4-nitroimidazole (CAS No: 4897-25-0)
- The Potential Antifungal and Antibacterial of 5-Chloro-1-Methyl-4-Nitroimidazole.
- Separation of 1-Methyl-5-chloro-4-nitroimidazole on Newcrom R1 HPLC column. sielc.com.
- 4-chloro-1-methyl-5-nitro-1H-imidazole - Benchchem. benchchem.com.
Sources
- 1. CAS 4897-25-0: 5-Chloro-1-methyl-4-nitroimidazole [cymitquimica.com]
- 2. apicule.com [apicule.com]
- 3. benchchem.com [benchchem.com]
- 4. The Potential Antifungal and Antibacterial of 5-Chloro-1-Methyl-4-Nitroimidazole – International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]
- 5. 5-Chloro-1-methyl-4-nitroimidazole | 4897-25-0 [chemicalbook.com]
- 6. Separation of 1-Methyl-5-chloro-4-nitroimidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. patents.justia.com [patents.justia.com]
An In-depth Technical Guide to 5-chloro-1-methyl-4-nitroimidazole: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 5-chloro-1-methyl-4-nitroimidazole, a key intermediate in pharmaceutical synthesis and a compound of interest for its potential antimicrobial properties. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical characteristics, synthesis, and significant applications.
Compound Identification and Properties
IUPAC Name: 5-chloro-1-methyl-4-nitro-1H-imidazole[1]
Synonyms:
-
5-Chloro-1-methyl-4-nitroimidazole[][3]
-
1-Methyl-5-chloro-4-nitroimidazole[4]
-
PCMNI[4]
-
CMNI[4]
-
NSC-7852[5]
-
Azathioprine Impurity C[5]
CAS Number: 4897-25-0[6]
Chemical and Physical Properties
A summary of the key chemical and physical properties of 5-chloro-1-methyl-4-nitroimidazole is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C4H4ClN3O2 | [6] |
| Molecular Weight | 161.55 g/mol | [6] |
| Appearance | White Solid/Powder | [][4] |
| Melting Point | 148-150 °C (lit.) | [3][6] |
| Solubility | Soluble in alkaline aqueous solutions. Slightly soluble in chloroform, ethanol, and diethyl ether. Practically insoluble in water. | [7] |
| InChI Key | OSJUNMSWBBOTQU-UHFFFAOYSA-N | [6] |
| SMILES | CN1C=NC(=C1Cl)[O-] | [8] |
Synthesis of 5-chloro-1-methyl-4-nitroimidazole
The synthesis of 5-chloro-1-methyl-4-nitroimidazole is a multi-step process that begins with the aminolysis of diethyl oxalate, followed by chlorination and subsequent nitration.[9] This synthetic route is reliable and provides a good yield of the final product.
Caption: Synthesis workflow for 5-chloro-1-methyl-4-nitroimidazole.
Detailed Synthesis Protocol
This protocol is based on established methods and provides a clear, step-by-step guide for the laboratory-scale synthesis of 5-chloro-1-methyl-4-nitroimidazole.
Step 1: Synthesis of N,N'-dimethyloxamide
-
In a suitable reaction vessel, combine diethyl oxalate and an aqueous solution of methylamine.
-
Stir the mixture at room temperature. The formation of a crystalline precipitate of N,N'-dimethyloxamide will be observed.
-
Filter the crystals, wash with distilled water, and air-dry. A typical yield for this step is approximately 59%.[10]
Senior Application Scientist's Note: The aminolysis of an ester with a primary amine is a straightforward and efficient method for amide formation. Ensuring an adequate excess of methylamine can help drive the reaction to completion. The purity of the N,N'-dimethyloxamide at this stage is crucial for the success of the subsequent chlorination step.
Step 2: Synthesis of 5-chloro-1-methylimidazole
-
In a conical flask, carefully mix N,N'-dimethyloxamide with phosphorus pentachloride (PCl5). A molar ratio of approximately 1:1.8 (N,N'-dimethyloxamide to PCl5) is recommended.[10]
-
A brown-colored product, 5-chloro-1-methylimidazole, will begin to form. The reaction is exothermic and should be handled with care.
-
Immerse the reaction flask in a hot water bath for approximately 12 hours to ensure the reaction goes to completion.[9]
-
After cooling, neutralize the reaction mixture with a 10% sodium hydroxide solution.
-
Extract the 5-chloro-1-methylimidazole from the aqueous layer using chloroform.
-
Distill the chloroform to obtain the crude 5-chloro-1-methylimidazole.
Senior Application Scientist's Note: Phosphorus pentachloride is a powerful chlorinating agent. This step should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. The neutralization step is critical to remove any unreacted PCl5 and acidic byproducts. Multiple extractions with chloroform will maximize the yield of the imidazole product.
Step 3: Synthesis of 5-chloro-1-methyl-4-nitroimidazole
-
In a three-necked flask equipped with a magnetic stirrer, add concentrated sulfuric acid (98.3%) and cool to 0°C using an ice-water bath.[11]
-
Slowly add 5-chloro-1-methylimidazole nitrate to the cooled sulfuric acid in portions, ensuring the temperature does not exceed 15°C.[11]
-
After the addition is complete, allow the mixture to warm to room temperature and then slowly heat to 55°C. Maintain this temperature for 7 hours.[11]
-
After the reaction, cool the mixture and carefully pour it into ice water.[11]
-
Extract the product with chloroform.[11]
-
Combine the organic phases and dry over anhydrous magnesium sulfate.[11]
-
Remove the majority of the chloroform by distillation.
-
Add petroleum ether to the concentrated solution to precipitate the white crystalline product, 5-chloro-1-methyl-4-nitroimidazole.[11]
-
Isolate the product by suction filtration and dry. The expected yield is approximately 93% with a purity of over 99% (as determined by HPLC).[11]
Senior Application Scientist's Note: The nitration of the imidazole ring is a classic electrophilic aromatic substitution. The use of a mixture of nitric acid (in the form of the nitrate salt) and sulfuric acid generates the nitronium ion (NO2+), which is the active electrophile. Careful temperature control is paramount to prevent unwanted side reactions and ensure a high yield of the desired 4-nitro isomer. The workup procedure is designed to efficiently isolate and purify the final product.
Applications in Research and Drug Development
5-chloro-1-methyl-4-nitroimidazole is a versatile compound with significant applications in both pharmaceutical synthesis and as a research tool.
Key Intermediate in the Synthesis of Azathioprine
The most prominent application of 5-chloro-1-methyl-4-nitroimidazole is as a crucial intermediate in the synthesis of the immunosuppressive drug, azathioprine.[7][11] Azathioprine is a prodrug that is converted in the body to 6-mercaptopurine, which in turn interferes with DNA synthesis, thereby suppressing the immune system.[7]
Caption: Mechanism of action of nitroimidazole antimicrobial agents.
3.2.1. Protocol for In Vitro Antifungal and Antibacterial Activity Screening
The following is a generalized protocol for evaluating the antimicrobial activity of 5-chloro-1-methyl-4-nitroimidazole using a broth microdilution method.
-
Preparation of Microbial Inoculum:
-
Culture the desired bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus niger) in appropriate broth media overnight at their optimal growth temperatures.
-
Adjust the turbidity of the microbial suspensions to match a 0.5 McFarland standard.
-
-
Preparation of Test Compound:
-
Prepare a stock solution of 5-chloro-1-methyl-4-nitroimidazole in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in a 96-well microtiter plate containing the appropriate growth medium to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared microbial suspension.
-
Include positive controls (microbes in broth without the test compound) and negative controls (broth only).
-
Incubate the plates at the optimal temperature for the respective microorganisms for 18-24 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Senior Application Scientist's Note: The choice of solvent for the test compound is critical to ensure it does not interfere with microbial growth. DMSO is a common choice but should be used at a final concentration that is non-toxic to the microorganisms. It is also important to run a solvent control. The McFarland standard ensures a consistent starting inoculum density, which is crucial for the reproducibility of the results.
Application in Suzuki Coupling Reactions
5-chloro-1-methyl-4-nitroimidazole can be utilized as a substrate in Suzuki coupling reactions to synthesize a variety of 5-aryl-1-methyl-4-nitroimidazoles. [1][12]This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds.
Caption: Suzuki coupling reaction workflow.
3.3.1. Detailed Protocol for Suzuki Coupling
The following protocol describes a general procedure for the Suzuki coupling of 5-chloro-1-methyl-4-nitroimidazole with an arylboronic acid. [1]
-
In a reaction vessel, combine 5-chloro-1-methyl-4-nitroimidazole (1 equivalent), the desired arylboronic acid (1 equivalent), a palladium catalyst such as dichlorobis(triphenylphosphine)palladium(II) (3 mol%), a base such as powdered potassium carbonate (2.5 equivalents), and a phase-transfer catalyst like tetrabutylammonium bromide (1 equivalent). [1]2. Add water as the solvent and heat the mixture with stirring at 75-80°C for 5-8 hours. [1]3. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-1-methyl-4-nitroimidazole.
Senior Application Scientist's Note: The choice of palladium catalyst, base, and solvent can significantly impact the efficiency of the Suzuki coupling reaction. The use of a phase-transfer catalyst like tetrabutylammonium bromide can be beneficial in aqueous media. It is essential to degas the reaction mixture to remove oxygen, which can deactivate the palladium catalyst. The purification by column chromatography is a standard and effective method for isolating the desired product from the reaction mixture.
Safety and Handling
5-chloro-1-methyl-4-nitroimidazole is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation. [] Precautionary Measures:
-
Handle in a well-ventilated area.
-
Wear suitable protective clothing, including gloves and eye/face protection.
-
Avoid the formation of dust and aerosols.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
References
- Eriamiatoe, I.O., Owolabi, B.J., Mzozoyana, V., Ndibe, H.C., & Eriamiatoe, T. (2024). The Potential Antifungal and Antibacterial of 5-Chloro-1-Methyl-4-Nitroimidazole.
-
Basicmedical Key. (2016). Nitroimidazole Antibacterial Agents. Retrieved from [Link]
-
Medscape. (2025). Vaginitis Medication: Nitroimidazoles, Antifungals, Antibiotics, Hormones. Retrieved from [Link]
-
Khan, M. S., & Akhter, M. (2009). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules, 14(8), 2758–2765.]([Link])
-
Wikipedia. (n.d.). Azathioprine. Retrieved from [Link]
- Eriamiatoe, I.O., et al. (2024). The Potential Antifungal and Antibacterial of 5-Chloro-1-Methyl-4-Nitroimidazole.
-
PubMed. (1974). Studies on the mechanism of formation of 5-mercapto-1-methyl-4-nitroimidazole, a metabolite of the immunosuppressive drug azathioprine. Retrieved from [Link]
-
Scribd. (n.d.). Suzuki Coupling Reaction Procedure. Retrieved from [Link]
-
Apicule. (n.d.). 5-Chloro-1-methyl-4-nitroimidazole (CAS No: 4897-25-0) API Intermediate Manufacturers. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis and Antifungal Properties of Some Nitroimidazole Derivatives. Retrieved from [Link]
-
PMC. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Retrieved from [Link]
-
Inxight Drugs. (n.d.). 5-CHLORO-1-METHYL-4-NITROIMIDAZOLE. Retrieved from [Link]
Sources
- 1. New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101486681B - A kind of method for producing azathioprine intermediate and product thereof - Google Patents [patents.google.com]
- 4. The Potential Antifungal and Antibacterial of 5- Chloro-1- Methyl- 4- Nitroimidazole [ideas.repec.org]
- 5. 5-CHLORO-1-METHYL-4-NITROIMIDAZOLE [drugs.ncats.io]
- 6. Nitroimidazole antibiotics - WikiLectures [wikilectures.eu]
- 7. Azathioprine - Wikipedia [en.wikipedia.org]
- 8. Nitroimidazole Antibacterial Agents | Basicmedical Key [basicmedicalkey.com]
- 9. lecturio.com [lecturio.com]
- 10. The Potential Antifungal and Antibacterial of 5-Chloro-1-Methyl-4-Nitroimidazole – International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scribd.com [scribd.com]
Comprehensive Physicochemical Profiling of 5-Chloro-4-nitro-1H-imidazole Powder: A Technical Guide for Advanced Pharmaceutical Synthesis
Executive Summary
In the landscape of advanced organic synthesis and drug development, 5-chloro-4-nitro-1H-imidazole (CAS: 57531-38-1) serves as a highly critical intermediate. Widely utilized in the synthesis of active pharmaceutical ingredients (APIs)—including immunosuppressants and targeted radiosensitizers—its utility is deeply tied to its solid-state physical properties. For researchers and formulation scientists, mastering the physicochemical dynamics of this powder is not merely a matter of material handling; it is a prerequisite for optimizing reaction kinetics, ensuring batch-to-batch reproducibility, and validating molecular purity.
This whitepaper provides an authoritative, in-depth analysis of the physical properties of 5-chloro-4-nitro-1H-imidazole powder, bridging the gap between its molecular architecture and macroscopic behavior.
Molecular Architecture & Electronic Properties
To understand the physical behavior of 5-chloro-4-nitro-1H-imidazole powder, one must first analyze its electronic structure. The imidazole ring is inherently planar and aromatic, possessing an amphoteric nature that makes it susceptible to both electrophilic and nucleophilic interactions[1].
The physical properties of this specific derivative are heavily modulated by its substituents:
-
Inductive and Resonance Effects: The C5-chloro and C4-nitro groups exert profound electron-withdrawing inductive (-I) and resonance (-M) effects. This significantly polarizes the imidazole ring, drawing electron density away from the N1-H bond and increasing its acidity (lowering the pKa)[1].
-
Intermolecular Hydrogen Bonding: Because the N1 position remains unsubstituted, the highly polarized N-H proton acts as a strong hydrogen bond donor, while the N3 lone pair acts as an acceptor. This facilitates an extensive, highly stable intermolecular hydrogen-bonding network in the solid state[1].
This robust hydrogen-bonded lattice directly dictates the compound's macroscopic physical properties. The causality is starkly evident when comparing its thermal behavior to its methylated analog. While 5-chloro-4-nitro-1H-imidazole exhibits an exceptionally high melting point of 260-261 °C, the N-methylated derivative (5-chloro-1-methyl-4-nitroimidazole)—which lacks the N-H hydrogen bond donor—melts at a drastically lower 148-150 °C[2]. This >110 °C differential is a direct quantitative measure of the lattice energy imparted by the N-unsubstituted hydrogen bonding.
Fig 1: Logical relationship between molecular structure and macroscopic physical properties.
Physicochemical Data Profile
The following table synthesizes the core quantitative physical properties and safety parameters of 5-chloro-4-nitro-1H-imidazole powder, providing a baseline for analytical verification.
Table 1: Core Physical & Chemical Properties
| Parameter | Value / Description |
| CAS Number | 57531-38-1 |
| Molecular Formula | C3H2ClN3O2 |
| Molecular Weight | 147.52 g/mol |
| Physical Form | Solid (Crystalline Powder) |
| Melting Point | 260 - 261 °C |
| Solubility Profile | Soluble in polar aprotic solvents (DMF, DMSO); Slightly soluble in Methanol/Chloroform[2]; Poorly soluble in water. |
| Storage Conditions | 2-8 °C, kept in a tightly closed container under an inert atmosphere. |
Table 2: Safety & Handling Parameters
| Hazard Class | GHS Statements & Codes |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), H335 (May cause respiratory irritation). |
| Precautionary Codes | P261, P280, P305+P351+P338 (Wear protective gear; rinse cautiously if in eyes). |
| Signal Word | Warning |
Experimental Protocol: Self-Validating Recrystallization & Thermal Verification
To ensure the integrity of downstream syntheses, researchers must often purify commercial or crude batches of 5-chloro-4-nitro-1H-imidazole. The following step-by-step protocol is designed as a self-validating system : the success of the physical manipulation is directly proven by the final analytical thermal check.
Objective: To isolate high-purity 5-chloro-4-nitro-1H-imidazole powder and validate its crystalline integrity.
-
Step 1: Aprotic Dissolution
-
Action: Suspend 10 g of crude powder in a minimal volume of hot N,N-Dimethylformamide (DMF).
-
Causality: The strong intermolecular N-H...N hydrogen bonds make the powder poorly soluble in standard non-polar solvents[1]. Aprotic polar solvents like DMF aggressively compete for hydrogen bonding, disrupting the rigid crystal lattice and forcing endothermic dissolution.
-
-
Step 2: Hot Filtration
-
Action: Pass the hot solution through a pre-warmed sintered glass funnel (porosity 3).
-
Causality: This mechanically removes insoluble polymeric byproducts or environmental dust without allowing the target compound to prematurely crash out of the saturated solution.
-
-
Step 3: Controlled Nucleation
-
Action: Cool the filtrate gradually to room temperature, then incubate strictly at 2-8 °C for 12 hours.
-
Causality: Rapid cooling causes kinetic trapping of impurities and solvent molecules within the crystal lattice. Gradual cooling ensures thermodynamic control, promoting a uniform, high-purity crystalline powder habit.
-
-
Step 4: Vacuum Desiccation
-
Action: Isolate the crystals via vacuum filtration and dry in a vacuum oven at 60 °C for 24 hours.
-
Causality: Complete removal of residual solvent is critical. Trapped solvent acts as a plasticizer, disrupting the lattice and artificially depressing the melting point.
-
-
Step 5: Thermal Validation (The Self-Validating Step)
-
Action: Subject the dried powder to capillary melting point analysis.
-
Causality: A sharp melting point exactly at 260-261 °C serves as an absolute, self-contained validation of both chemical purity and ideal crystal lattice formation. Any deviation >1 °C indicates incomplete desiccation or disrupted hydrogen bonding due to persistent impurities.
-
Fig 2: Self-validating recrystallization workflow for high-purity powder isolation.
References
-
Thieme Connect. "Product Class 3: Imidazoles". Science of Synthesis. Available at:[Link]
Sources
solubility of 5-chloro-4-nitroimidazole in DMSO and methanol
An In-depth Technical Guide to the Solubility of 5-Chloro-4-nitroimidazole in DMSO and Methanol
Abstract
Solubility is a critical, often decisive, physicochemical property in the landscape of drug discovery and development. For researchers working with heterocyclic active pharmaceutical ingredients (APIs), such as those in the nitroimidazole class, a comprehensive understanding of their solubility in common laboratory solvents is fundamental to the success of in vitro assays, formulation development, and analytical characterization. This technical guide provides an in-depth analysis of the solubility of 5-chloro-4-nitroimidazole in two pivotal solvents: dimethyl sulfoxide (DMSO) and methanol. We will explore the theoretical underpinnings of its solubility based on molecular structure, present available data, and deliver field-proven, step-by-step protocols for the accurate experimental determination of both thermodynamic and kinetic solubility. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions and troubleshoot challenges related to the handling and application of this compound.
Introduction: The Central Role of Solubility in Preclinical Research
In the journey of a drug candidate from the bench to the clinic, solubility is a foundational parameter that dictates its fate. Poor solubility can lead to a cascade of complications, including unreliable results in biological assays, underestimated toxicity, and poor bioavailability, which can ultimately derail a promising therapeutic agent. Nitroimidazoles are a significant class of compounds with a broad spectrum of biological activities, including antimicrobial and radiosensitizing properties.[1][2] 5-Chloro-4-nitroimidazole, the subject of this guide, is a member of this important class.
A precise understanding of its solubility in solvents like DMSO—the universal standard for compound storage and high-throughput screening—and methanol—a common solvent for analytical chemistry and extractions—is not merely academic.[3] It is a practical necessity for ensuring the accuracy, reproducibility, and relevance of experimental data.
A Note on the Investigated Compound
It is critical to establish clarity on the specific chemical entity. While this guide addresses "5-chloro-4-nitroimidazole," a thorough review of the scientific literature and chemical databases reveals that the vast majority of available physicochemical data pertains to its N-methylated analogue, 5-chloro-1-methyl-4-nitroimidazole (CAS No. 4897-25-0) .[1][3][4] Due to this availability, 5-chloro-1-methyl-4-nitroimidazole will be used as the reference compound for the quantitative data and physicochemical properties discussed herein. The principles and experimental methodologies detailed are directly applicable and readily adaptable for the non-methylated parent compound.
Physicochemical Characterization: Solute and Solvents
The interaction between a solute and a solvent is governed by their intrinsic molecular properties. Understanding these properties is the first step in predicting and interpreting solubility.
Table 1: Physicochemical Properties of 5-Chloro-1-methyl-4-nitroimidazole
| Property | Value | Source |
|---|---|---|
| CAS Number | 4897-25-0 | [4] |
| Molecular Formula | C₄H₄ClN₃O₂ | [3] |
| Molecular Weight | 161.55 g/mol | [5] |
| Melting Point | 148-150 °C (lit.) | [1] |
| Appearance | White to pale yellow powder/crystal | [3] |
| SMILES | CN1C=NC(=C1Cl)[O-] | [6] |
| InChIKey | OSJUNMSWBBOTQU-UHFFFAOYSA-N |[6] |
Table 2: Key Properties of DMSO and Methanol
| Property | Dimethyl Sulfoxide (DMSO) | Methanol (MeOH) |
|---|---|---|
| Formula | (CH₃)₂SO | CH₃OH |
| Molecular Weight | 78.13 g/mol | 32.04 g/mol |
| Boiling Point | 189 °C | 64.7 °C |
| Solvent Type | Polar Aprotic | Polar Protic |
| Dielectric Constant | ~47 | ~33 |
| Hydrogen Bond | Acceptor | Donor & Acceptor |
Theoretical Framework for Solubility
The principle of "like dissolves like" provides a robust framework for predicting solubility. This involves analyzing the polarity, hydrogen bonding capability, and other intermolecular forces of both the solute and the solvents.
Expected Solubility in Dimethyl Sulfoxide (DMSO)
DMSO is a powerful, polar aprotic solvent renowned for its ability to dissolve a vast array of both polar and nonpolar compounds.[3] Its high dielectric constant and strong dipole moment, centered on the sulfoxide bond, make it exceptionally effective at solvating polar molecules. For 5-chloro-1-methyl-4-nitroimidazole, several factors suggest high solubility in DMSO:
-
Polarity: The nitro group (-NO₂) is strongly electron-withdrawing and highly polar. The imidazole ring itself possesses a significant dipole moment. DMSO can effectively stabilize these polar regions.
-
Hydrogen Bond Acceptance: While the N-methylated compound lacks a hydrogen bond donor, the nitro group's oxygen atoms and the imidazole ring's nitrogen atoms can act as hydrogen bond acceptors. DMSO, however, primarily acts as a strong hydrogen bond acceptor, which may be less critical here than its powerful dipolar interactions.
-
Causality: DMSO's large dipole moment allows it to disrupt the crystal lattice of the solid compound effectively. Its ability to surround and stabilize the individual solute molecules prevents them from re-aggregating, leading to high solubility. This makes DMSO the solvent of choice for preparing high-concentration stock solutions for biological screening.
Expected Solubility in Methanol (MeOH)
Methanol is a polar protic solvent, capable of both donating and accepting hydrogen bonds. Its smaller size and lower boiling point distinguish it from DMSO.
-
Polarity and Hydrogen Bonding: Methanol's polarity is sufficient to interact favorably with the polar nitro group and imidazole ring. Crucially, its hydroxyl group (-OH) can act as a hydrogen bond donor to the nitrogen and oxygen atoms of the solute, while its oxygen can act as a hydrogen bond acceptor. This dual capability facilitates strong solute-solvent interactions.
-
Qualitative Data: Chemical suppliers often provide qualitative solubility information. For the related compound, 5-chloro-1-methyl-4-nitroimidazole, it is sometimes listed as "slightly soluble" in methanol, suggesting that while it does dissolve, it may be less effective than DMSO for achieving high concentrations.
-
Causality: The hydrogen bonding network of methanol must be disrupted to accommodate the solute molecules. While methanol can form strong hydrogen bonds with the solute, the energy cost of breaking its own solvent-solvent interactions might be higher than for DMSO, potentially leading to lower overall solubility compared to DMSO.
Quantitative Solubility Data
A critical aspect of scientific integrity is the reliance on empirical data. However, direct, peer-reviewed quantitative solubility data for 5-chloro-1-methyl-4-nitroimidazole in pure DMSO or methanol is not widely available in the public domain. The data that does exist is often from high-throughput screening efforts in aqueous buffers.
Table 3: Publicly Available Experimental Solubility Data for 5-Chloro-1-methyl-4-nitroimidazole (CAS 4897-25-0)
| Solvent/Medium | Temperature | Method | Solubility Value | Source |
|---|
| Aqueous Buffer (pH 7.4) | Not Specified | Not Specified | >24.2 µg/mL |[6] |
This value, equivalent to >0.15 mM, provides a baseline for aqueous solubility but does not directly inform on the limits in pure organic solvents. For drug discovery, solubility in pure DMSO is often expected to be in the high mM range (e.g., >10 mM) to be suitable for stock solutions. The lack of public data underscores the necessity for researchers to perform their own determinations using standardized protocols.
Experimental Protocols for Accurate Solubility Determination
To address the data gap, we provide two gold-standard, self-validating protocols. The choice between them depends on the research stage: the thermodynamic method is crucial for late-stage development and formulation, while the kinetic method is ideal for early-stage, high-throughput screening.[7][8]
Protocol 1: Thermodynamic Solubility Determination via the Shake-Flask Method
This method is considered the "gold standard" as it measures the true equilibrium solubility of the most stable crystalline form of the compound.[9]
Objective: To determine the maximum concentration of 5-chloro-4-nitroimidazole that can be dissolved in DMSO and methanol at equilibrium at a specified temperature.
Materials:
-
5-chloro-4-nitroimidazole (solid powder, high purity)
-
Anhydrous DMSO (≥99.9%)
-
Anhydrous Methanol (≥99.9%)
-
2 mL glass vials with screw caps
-
Orbital shaker or vial rotator in a temperature-controlled environment (e.g., 25 °C)
-
Centrifuge
-
0.22 µm PTFE syringe filters
-
Calibrated analytical balance
-
HPLC-UV system
Step-by-Step Methodology:
-
Preparation: Label two sets of vials (one for DMSO, one for methanol), with at least three replicates for each solvent.
-
Addition of Compound: Add an excess amount of solid 5-chloro-4-nitroimidazole to each vial. "Excess" is critical; a good starting point is 5-10 mg. The goal is to have visible, undissolved solid at the end of the experiment.
-
Addition of Solvent: Accurately pipette 1.0 mL of the respective solvent (DMSO or methanol) into each vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator in a temperature-controlled chamber (e.g., 25 °C). Allow them to agitate for 24 to 48 hours. This extended time is crucial to ensure equilibrium is reached.
-
Phase Separation: After equilibration, remove the vials and let them stand for 1 hour to allow larger particles to settle. To ensure complete removal of undissolved solid, centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15 minutes.
-
Sample Collection: Carefully collect an aliquot of the supernatant. Causality Check: It is vital not to disturb the solid pellet. Immediately filter the collected supernatant through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This step removes any remaining microscopic particles that could falsely elevate the measured concentration.
-
Quantification:
-
Prepare a calibration curve using known concentrations of 5-chloro-4-nitroimidazole dissolved in the respective solvent.
-
Dilute the filtered saturated solution with the appropriate solvent to bring it within the linear range of the calibration curve.
-
Analyze the diluted samples and standards by HPLC-UV. The UV wavelength should be set to the λ_max of the compound.
-
-
Calculation: Calculate the concentration of the saturated solution using the calibration curve, remembering to account for the dilution factor. The result is the thermodynamic solubility, typically expressed in mg/mL or mM.
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol 2: Kinetic Solubility Assessment via Turbidimetry
This high-throughput method measures the concentration at which a compound precipitates when an aqueous buffer is added to its DMSO stock solution. It is a measure of apparent solubility under non-equilibrium conditions.
Objective: To rapidly determine the apparent solubility limit of 5-chloro-4-nitroimidazole in an aqueous buffer.
Materials:
-
10 mM stock solution of 5-chloro-4-nitroimidazole in 100% DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates (clear, flat-bottom)
-
Microplate reader capable of measuring absorbance (turbidity)
-
Multichannel pipettes
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO. Ensure it is fully dissolved.
-
Serial Dilution: In a 96-well DMSO plate, perform a serial dilution (1:2 or 1:3) of the 10 mM stock solution to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Buffer Dispensing: In a separate 96-well clear plate, add 198 µL of PBS (pH 7.4) to each well.
-
Compound Addition: Using a multichannel pipette, transfer 2 µL from each well of the DMSO plate to the corresponding well of the PBS plate. This creates a 1:100 dilution and results in a final DMSO concentration of 1%. Causality Check: This step rapidly changes the solvent environment from organic to aqueous, which can induce precipitation of poorly soluble compounds.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Turbidity Measurement: Measure the absorbance (optical density) of each well at a wavelength where the compound does not absorb, typically between 500-700 nm (e.g., 620 nm). An increase in absorbance relative to buffer-only controls indicates light scattering from precipitated particles.
-
Data Analysis: The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control wells.
Caption: High-Throughput Workflow for Kinetic Solubility Assessment.
Conclusion and Field-Proven Insights
While publicly available quantitative data on the is limited, a thorough analysis of its molecular structure and the properties of the solvents allows for robust theoretical predictions. It is expected to exhibit high solubility in DMSO, making it an ideal solvent for preparing concentrated stock solutions for research purposes. Its solubility in methanol is likely to be lower but still significant, positioning methanol as a suitable solvent for analytical dilutions and certain extraction processes.
The absence of extensive public data is not a barrier but a call to action for rigorous experimental determination. The detailed shake-flask and turbidimetric protocols provided in this guide offer researchers the necessary tools to generate reliable, publication-quality solubility data. By grounding experimental work in the sound theoretical principles and methodologies outlined here, scientists in drug discovery and development can ensure the integrity of their results and make confident, data-driven decisions in advancing novel therapeutic agents.
References
-
In Vitro ADME Solutions. Kinetic Solubility - In Vitro Assay. [Link]
-
AxisPharm. Kinetic Solubility Assays Protocol. [Link]
-
The Potential Antifungal and Antibacterial of 5-Chloro-1-Methyl-4-Nitroimidazole. Journal of Chemical Society of Nigeria. [Link]
-
PubChem. 5-Chloro-1-methyl-4-nitroimidazole | C4H4ClN3O2 | CID 21010. [Link]
-
Evotec. Thermodynamic Solubility Assay. [Link]
-
BioDuro. ADME Solubility Assay. [Link]
-
Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]
-
Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. PMC. [Link]
Sources
- 1. 5-Chloro-1-methyl-4-nitroimidazole | 4897-25-0 [chemicalbook.com]
- 2. CAS 4897-25-0: 5-Chloro-1-methyl-4-nitroimidazole [cymitquimica.com]
- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 4. 5-Chloro-1-methyl-4-nitroimidazole, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 5-Chloro-1-methyl-4-nitroimidazole | C4H4ClN3O2 | CID 21010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. inventivapharma.com [inventivapharma.com]
- 8. evotec.com [evotec.com]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
5-chloro-4-nitroimidazole melting point and thermal stability
An In-Depth Technical Guide to the Physicochemical Profiling of 5-Chloro-4-Nitroimidazole[1]
Executive Summary
This technical guide provides a rigorous analysis of the thermal properties of 5-chloro-4-nitroimidazole (also referred to as 4-chloro-5-nitroimidazole due to annular tautomerism).[1] While often overshadowed by its N-methylated derivative (a key intermediate in azathioprine synthesis), the parent N-H heterocycle exhibits distinct physicochemical behavior governed by strong intermolecular hydrogen bonding.[1]
This document details the melting point, thermal stability thresholds, and decomposition mechanisms of the compound.[2][3] It is designed for researchers requiring precise data for characterization, quality control, or synthetic planning.[1]
Physicochemical Profile & Melting Point Analysis
The thermal behavior of 5-chloro-4-nitroimidazole is defined by its ability to form hydrogen-bonded networks in the solid state, leading to a significantly higher melting point compared to its N-alkylated analogs.[1]
Core Data Summary
| Property | Value / Range | Method / Source |
| Compound Name | 5-Chloro-4-nitroimidazole (Tautomer: 4-Chloro-5-nitroimidazole) | IUPAC |
| CAS Registry | 57531-38-1 (Primary N-H form) | Chemical Abstracts Service |
| Melting Point | 260 – 261 °C | Experimental (Capillary) [1, 2] |
| Appearance | White to pale yellow crystalline solid | Visual Inspection |
| Molecular Weight | 147.52 g/mol | Calculated |
Comparative Thermal Analysis (Tautomer vs. Derivative)
It is critical to distinguish the parent compound from its commercially ubiquitous derivative, 5-chloro-1-methyl-4-nitroimidazole (CMNI).[1] The methylation of the ring nitrogen disrupts the intermolecular H-bond network, resulting in a drastic depression of the melting point.
| Compound | Structure | Melting Point (°C) | Thermal Event |
| 5-Chloro-4-nitroimidazole | N-H (Parent) | 260 – 261 °C | Melting with potential decomposition |
| 5-Chloro-1-methyl-4-nitroimidazole | N-Me (Derivative) | 148 – 150 °C | Clean melting; decomp >300°C |
Expert Insight: If your sample melts between 145–150°C, you are likely working with the N-methyl derivative (CAS 4897-25-0), not the parent 5-chloro-4-nitroimidazole.[1] Verify structure via 1H-NMR (absence of N-Me singlet at ~3.7 ppm confirms the parent).[1]
Thermal Stability & Decomposition Mechanisms[2][3][5][6][7]
Nitroimidazoles are energetic materials.[1] Their thermal stability is limited by the bond dissociation energy of the C-NO2 bond.[1] Understanding the decomposition pathway is vital for safety and process engineering.[3]
Decomposition Pathway
The thermal degradation of 5-chloro-4-nitroimidazole typically follows a radical mechanism initiated by nitro group homolysis, leading to ring fragmentation and the release of toxic nitrogen oxides (
Figure 1: Proposed thermal decomposition pathway. The high melting point of the N-H parent places the melting event dangerously close to the decomposition onset temperature.
Energetic Considerations
-
Decomposition Onset: Thermal analysis (TGA/DSC) of analogous nitroimidazoles suggests decomposition often begins immediately upon or slightly after melting.
-
Hazard Class: While not typically classified as a primary explosive, the compound possesses high nitrogen content and oxygen balance properties that warrant handling as a potentially energetic material .
-
Safety Threshold: Process temperatures should be maintained at least 20°C below the melting point (<240°C) to prevent runaway decomposition.
Experimental Protocols
To ensure data integrity and safety, the following protocols are recommended for characterizing this compound.
Melting Point Determination (Capillary Method)
-
Objective: Accurate determination of MP while monitoring for decomposition (discoloration/gas evolution).
-
Equipment: Buchi Melting Point apparatus (or equivalent) with oil bath backup.
Protocol:
-
Preparation: Dry the sample in a vacuum desiccator over
for 24 hours to remove solvent inclusions which can depress MP. -
Loading: Pack 2-3 mm of sample into a clean glass capillary. Ensure tight packing by tapping.[1]
-
Ramp 1 (Fast): Heat at 10°C/min to 240°C to estimate the onset.
-
Ramp 2 (Precise): Cool to 230°C. Resume heating at 1.0°C/min .
-
Observation: Record the temperature of the first liquid droplet (Meniscus Point) and the temperature where the solid is completely clear (Clear Point).
-
Warning Sign: If the sample turns brown or evolves gas bubbles before melting, record as "Decomposition Point" (
) rather than Melting Point.
-
Thermal Stability Assessment (DSC/TGA Workflow)
Figure 2: Workflow for Differential Scanning Calorimetry (DSC) analysis. For nitroimidazoles, a "Mixed" result is most common, where melting is immediately followed by exothermic decomposition.[1]
Safety & Handling Guidelines
-
Thermal Hazard: Do not heat bulk quantities (>1g) above 200°C without blast shielding.[1]
-
Incompatibility: Avoid contact with strong bases or reducing agents (e.g., hydrazine, metal hydrides) at elevated temperatures, as these can catalyze explosive decomposition.
-
Storage: Store at 2-8°C in an inert atmosphere. The compound is stable at room temperature but sensitive to light and moisture over long durations.
References
-
Sigma-Aldrich (Merck KGaA). (2024).[1] Product Specification: 5-Chloro-4-nitro-1H-imidazole (CAS 57531-38-1).[1][4][5][6] Retrieved from [1]
-
GuideChem. (2024).[1] Chemical Properties of 1H-Imidazole, 5-chloro-4-nitro-. Retrieved from
-
BenchChem. (2025).[1][3] Synthesis and Properties of 5-Chloro-1-methyl-4-nitroimidazole. Retrieved from
-
National Institutes of Health (NIH). (2019).[1] Thermal stability and detonation character of nitro-substituted derivatives of imidazole. Journal of Molecular Modeling. Retrieved from
Sources
- 1. 5-Chloro-1-methyl-4-nitroimidazole, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 696-23-1 | 2-Methyl-5-nitro-1H-imidazole | Morinidazole Related | Ambeed.com [ambeed.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 5-Chloro-4-nitro-1H-imidazole | 57531-38-1 [sigmaaldrich.cn]
The Ionization Dynamics of 5-Chloro-4-nitro-1H-imidazole: A Comprehensive Guide to pKa Profiling and Pharmacokinetic Implications
Executive Summary
For researchers and drug development professionals, understanding the precise ionization state of an active pharmaceutical ingredient (API) is non-negotiable. The acid dissociation constant (pKa) dictates solubility, membrane permeability, target binding affinity, and overall pharmacokinetics. This whitepaper provides an in-depth technical analysis of the pKa values associated with the nitrogen atoms of 5-chloro-4-nitro-1H-imidazole . By dissecting the mechanistic causality of its electronic substituents and providing a self-validating experimental protocol for pKa determination, this guide serves as an authoritative resource for structural chemists and pharmacokineticists.
Structural and Electronic Fundamentals: The Causality of pKa Shifts
To understand the pKa of 5-chloro-4-nitro-1H-imidazole, we must first analyze the dual nature of the imidazole ring's nitrogen atoms. The unsubstituted imidazole core contains two distinct nitrogens:
-
N1 (Pyrrole-like): Contains a hydrogen atom. It can undergo deprotonation to form an imidazolide anion. The pKa of this proton is typically very high (~14.5).
-
N3 (Pyridine-like): Contains a lone pair of electrons orthogonal to the pi-system. It can undergo protonation to form an imidazolium cation. The pKa for this conjugate acid is approximately 6.95[1].
The Mechanistic Impact of Substituents
When designing nitroimidazole-based anti-infective or radiotherapeutics, functional groups are added to tune the molecule's redox potential and lipophilicity. However, these groups drastically alter the electron density of the ring:
-
The 4-Nitro Group (-NO₂): The nitro group is one of the most powerful electron-withdrawing groups (EWG), exerting both strong inductive (-I) and resonance (-M) effects. By pulling electron density away from the ring, it highly stabilizes the negatively charged imidazolide anion, dropping the N1 deprotonation pKa from ~14.5 down to 8.31[2]. Conversely, it destabilizes the positively charged imidazolium cation, dropping the N3 protonation pKa to approximately 2.13[3].
-
The 5-Chloro Group (-Cl): Halogens exert a strong inductive electron-withdrawing effect (-I) that outweighs their weak resonance donation (+M). The addition of a chlorine atom at the C5 position further depletes electron density from the N1 and N3 atoms.
Caption: Logic flow of electronic substituent effects on imidazole pKa values.
Quantitative pKa Profiling
To contextualize the acidity of 5-chloro-4-nitro-1H-imidazole, we must benchmark it against its structural precursors. The table below summarizes the quantitative shift in pKa values driven by sequential functionalization.
| Compound | N1 Deprotonation pKa (Anion Formation) | N3 Protonation pKa (Cation Formation) | Primary Electronic Effect |
| 1H-Imidazole | ~ 14.5 | 6.95[1] | Baseline (Aromatic stabilization) |
| 4-Nitro-1H-imidazole | 8.31 ± 0.10[2] | ~ 2.13[3] | Strong -I, Strong -M |
| 5-Chloro-1H-imidazole | ~ 11.0 | ~ 4.5 | Strong -I, Weak +M |
| 5-Chloro-4-nitro-1H-imidazole | ~ 6.0 - 6.5 (Estimated) | < 1.0 (Estimated) | Synergistic -I and -M withdrawal |
Note: The N3 protonation pKa for 5-chloro-4-nitro-1H-imidazole is so low that the molecule will not protonate under any standard physiological or pharmaceutical formulation conditions.
Experimental Determination Methodology: A Self-Validating Protocol
Because the N1 deprotonation pKa of 5-chloro-4-nitro-1H-imidazole falls within the UV-active range and involves a significant chromophoric shift (due to the nitro group's conjugation with the ring), UV-Vis Spectrophotometric Titration is the gold standard for empirical determination.
This protocol is designed as a self-validating system : the presence of sharp isosbestic points in the spectral overlay guarantees that the absorbance changes are strictly due to a two-state acid-base equilibrium, ruling out compound degradation or precipitation.
Step-by-Step Methodology
Step 1: Buffer and Ionic Strength Preparation
-
Prepare a universal buffer system (e.g., Britton-Robinson buffer) covering a pH range of 2.0 to 10.0.
-
Standardize the ionic strength to 0.15 M using Potassium Chloride (KCl) to mimic physiological blood plasma conditions.
Step 2: Analyte Dissolution
-
Dissolve 5-chloro-4-nitro-1H-imidazole in a minimal volume of HPLC-grade DMSO (final assay concentration of DMSO must be <1% v/v to prevent dielectric constant artifacts).
-
Dilute into the prepared aqueous buffers to achieve a final analyte concentration of approximately
M.
Step 3: Spectrophotometric Titration
-
Using a dual-beam UV-Vis spectrophotometer with a temperature-controlled cuvette holder (25.0 ± 0.1 °C), record the absorption spectra from 200 nm to 450 nm for each pH solution.
-
Simultaneously measure the exact pH of each cuvette solution using a highly calibrated glass micro-electrode.
Step 4: Isosbestic Point Validation (The Trust Mechanism)
-
Overlay all acquired spectra. Identify the isosbestic points (wavelengths where total absorbance remains constant regardless of pH).
-
Causality Check: If the isosbestic points drift, the molecule is likely undergoing nucleophilic aromatic substitution (e.g., hydroxide displacing the C5-chloro group) rather than simple deprotonation. Discard data and utilize a faster flow-injection analysis method.
Step 5: Non-Linear Regression Analysis
-
Select the wavelength of maximum absorbance difference (
) between the fully protonated (neutral) and fully deprotonated (anionic) species. -
Plot Absorbance vs. pH.
-
Fit the data to the Henderson-Hasselbalch derived non-linear regression equation to extract the precise pKa.
Caption: Self-validating UV-Vis spectrophotometric titration workflow for pKa determination.
Implications in Drug Development
The pKa of an API is not merely a physicochemical statistic; it is the driving force behind its biological efficacy. For 5-chloro-4-nitro-1H-imidazole, the estimated N1 pKa of ~6.0 - 6.5 has profound implications:
-
Ion Trapping and Permeability: At a physiological pH of 7.4, the environmental pH is roughly 1 unit higher than the compound's pKa. According to the Henderson-Hasselbalch equation, this dictates that approximately 90% of the drug will exist in the ionized (anionic) state. While the neutral 10% can passively diffuse across lipophilic cell membranes, the anionic form cannot. As the neutral form enters the cell, Le Chatelier's principle drives the re-equilibration of the extracellular pool, allowing continuous, albeit rate-limited, cellular uptake.
-
Redox Activation: Nitroimidazoles are typically prodrugs that require enzymatic reduction (e.g., by ferredoxin in anaerobic bacteria) to form reactive radical species[3]. The electron-withdrawing chlorine atom not only lowers the pKa but also lowers the reduction potential, making the nitro group easier to reduce. This increases the compound's potency against anaerobic pathogens but may also narrow its therapeutic index by increasing off-target mammalian cytotoxicity.
References
-
4-Nitroimidazole - Physico-chemical Properties. ChemBK. Available at: [Link]
Sources
biological activity of 5-chloro-4-nitroimidazole derivatives
An In-Depth Technical Guide to the Biological Activity and Synthetic Utility of 5-Chloro-4-nitroimidazole Derivatives
Executive Summary
The 5-nitroimidazole scaffold is a highly versatile pharmacophore embedded in numerous antimicrobial, antiprotozoal, and antineoplastic agents. Among its derivatives, 5-chloro-4-nitroimidazole and its structural isomers (such as 2-chloro-4-nitroimidazole) stand out due to the unique interplay between the electron-withdrawing nitro group and the highly reactive halogen substituent. This guide provides an authoritative analysis of the biological mechanisms, structure-activity relationships (SAR), and synthetic protocols surrounding these compounds, designed for researchers and drug development professionals.
Mechanisms of Biological Activity
The biological efficacy of chloro-nitroimidazoles is primarily dictated by their ability to act as prodrugs. Their activation relies on the thermodynamic logic of midpoint redox potentials (
Antimicrobial and Antineoplastic Reductive Activation
In anaerobic or microaerophilic environments (e.g., within pathogenic bacteria, protozoa, or hypoxic tumor microenvironments), the nitro group undergoes a step-wise reduction. Low-potential electron donors, such as pyruvate:ferredoxin oxidoreductase (PFOR), transfer electrons to the nitroimidazole core[1].
-
One-Electron Reduction: The prodrug is reduced to a highly reactive nitro radical anion (
). -
Futile Cycling: In the presence of oxygen (normoxic healthy cells),
outcompetes the nitro group for the electron, regenerating the parent prodrug and producing reactive oxygen species (ROS). This "futile cycling" ensures the drug remains selectively toxic to hypoxic or anaerobic cells[1]. -
Covalent DNA Damage: Further reduction yields nitroso (
) and hydroxylamine ( ) intermediates. These electrophilic species covalently bind to DNA macromolecules, inducing lethal single- and double-strand breaks[2][3].
Immunosuppressive and Targeted Anticancer Pathways
Beyond direct DNA damage, specific derivatives exhibit targeted biological activities. 5-Chloro-1-methyl-4-nitroimidazole has been shown to block the activity of the HER2 protein, inhibiting tumor growth in breast cancer models[4]. Furthermore, it inhibits the proliferation of T cells and B cells, forming the mechanistic basis for its use as the direct precursor to the immunosuppressive drug Azathioprine [4][5].
Figure 1: Reductive activation pathway of nitroimidazoles leading to DNA damage and cell death.
Quantitative Structure-Activity Relationship (SAR) Data
The positioning of the chloro and nitro groups on the imidazole ring drastically alters the compound's reactivity and downstream pharmaceutical application. The table below summarizes the core SAR data for key derivatives.
| Compound | Substitution Pattern | Primary Biological Application | Key Mechanism of Action | Downstream Drug / Derivative |
| 5-Chloro-1-methyl-4-nitroimidazole | 1-Methyl, 4-Nitro, 5-Chloro | Immunosuppressive, Anticancer | HER2 blockade, T/B cell inhibition, Purine synthesis inhibition (via metabolite) | Azathioprine[5][6] |
| 2-Chloro-4-nitroimidazole | 2-Chloro, 4-Nitro | Antitubercular | Mycolic acid synthesis inhibition, NO release | Delamanid[7][8] |
| 5-Iodo-4-nitro-1H-imidazole | 4-Nitro, 5-Iodo | Antimicrobial, Antitumor | Reductive activation, DNA strand breakage | Various investigative agents |
Synthetic Workflows and Pharmaceutical Intermediates
The chemical reactivity of chloro-nitroimidazoles is dominated by the electron-deficient core, making the halogen substituent an excellent leaving group for nucleophilic aromatic substitution (
-
Azathioprine Synthesis: 5-Chloro-1-methyl-4-nitroimidazole undergoes condensation with 6-mercaptopurine. The chloro group is displaced, linking the imidazole ring to the purine base[5].
-
Delamanid Synthesis: 2-Chloro-4-nitroimidazole undergoes an epoxide condensation to form the complex bicyclic structure of Delamanid, a critical drug for multidrug-resistant tuberculosis (MDR-TB)[7].
Figure 2: Synthetic pathways of chloro-nitroimidazole intermediates for Azathioprine and Delamanid.
Experimental Methodologies
Protocol 1: Controlled Synthesis of 5-Chloro-1-methyl-4-nitroimidazole
Causality & Rationale: Traditional mixed-acid nitration of imidazoles is highly exothermic and poorly regioselective. By first converting 5-chloro-1-methylimidazole into a stable nitrate salt, the subsequent nitration in sulfuric acid proceeds with strict thermal control, preventing runaway reactions and maximizing the yield of the 4-nitro isomer[6].
Step-by-Step Procedure:
-
Salt Formation: Equip a 250 mL three-necked flask with an azeotropic dehydration apparatus. Add 24 g of 5-chloro-1-methylimidazole and 72 mL of toluene. Cool to 10°C.
-
Slowly add 15 mL of 65%
dropwise. -
Heat the mixture to 120°C to reflux the toluene, driving off water via azeotropic distillation. Cool to room temperature and collect the white crystalline 5-chloro-1-methylimidazole nitrate via filtration.
-
Nitration: In a separate 100 mL flask, cool 25.0 mL of 98.3%
to 0°C. -
Add 19.2 g of the synthesized nitrate salt in 6 discrete portions, ensuring the internal temperature remains strictly below 15°C to prevent oxidative degradation.
-
Warm the solution to room temperature, then heat to 55°C for 7 hours.
-
Quenching & Extraction: Pour the mixture over 150 mL of crushed ice. Extract the aqueous phase with chloroform (
mL, mL). -
Dry the organic phase over anhydrous
, concentrate under vacuum, and precipitate the final product using petroleum ether. -
Self-Validation: Confirm the structure via
NMR ( -DMSO). The spectrum must show two distinct singlets: one at ppm (C2-H) and one at ppm ( )[9].
Protocol 2: In Vitro Reductive Activation and DNA Cleavage Assay
Causality & Rationale: To prove that the biological activity stems from the reductive intermediates (and not the parent prodrug), high-resolution coulometry coupled with viscometric DNA analysis is used. As the drug is electrolytically reduced, the generation of strand breaks in the DNA reduces the molecular weight of the polymer, which is physically measured as a drop in solution viscosity[2][3].
Step-by-Step Procedure:
-
Preparation: Prepare a 100
solution of 5-chloro-4-nitroimidazole in a deoxygenated phosphate buffer (pH 7.0). Add purified Escherichia coli double-stranded DNA to a final concentration of 100 . -
Electrolytic Reduction: Transfer the solution to a sealed, anaerobic coulometric cell equipped with a mercury pool cathode and a platinum wire anode.
-
Apply a constant potential (typically
mV to mV vs. Ag/AgCl, depending on the specific derivative's ). -
Viscometric Monitoring: Continuously flow the reacting solution through a capillary viscometer maintained at 25°C.
-
Self-Validation: Record the specific viscosity (
) over time. A linear decrease in correlating with the coulombs of charge passed validates that the one-electron reduction intermediates are actively cleaving the phosphodiester backbone of the DNA[3].
Conclusion
The 5-chloro-4-nitroimidazole class represents a triumph of rational drug design. By leveraging the specific redox potentials of anaerobic pathogens and the hypoxic environments of tumors, these compounds act as highly targeted prodrugs. Furthermore, their predictable synthetic behavior—specifically their utility in
References
-
The mechanism of nitroimidazole damage to DNA: coulometric evidence. PubMed (NIH). Available at: [Link]
-
DNA damage induced by reduced nitroimidazole drugs. PubMed (NIH). Available at:[Link]
-
Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms. Journal of Antimicrobial Chemotherapy (Oxford Academic). Available at: [Link]
-
SYNTHESIS OF THE AZATHIOPURINE ANALOGS. Heterocycles (CLOCKSS). Available at: [Link]
-
Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. Available at:[Link]
- WO2019146113A1 - Process for production of 2-chloro-4-nitroimidazole derivatives. Google Patents.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. The mechanism of nitroimidazole damage to DNA: coulometric evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA damage induced by reduced nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS 4897-25-0: 5-Chloro-1-methyl-4-nitroimidazole [cymitquimica.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. 5-Chloro-1-methylimidazole nitrate | 4531-53-7 | Benchchem [benchchem.com]
- 7. scielo.br [scielo.br]
- 8. WO2019146113A1 - Process for production of 2-chloro-4-nitroimidazole derivatives - Google Patents [patents.google.com]
- 9. 4-chloro-1-methyl-5-nitro-1H-imidazole | 4897-31-8 | Benchchem [benchchem.com]
Methodological & Application
synthesis of 5-chloro-1-methyl-4-nitroimidazole from 5-chloro-1-methylimidazole
An Application Note for the High-Yield Synthesis of 5-chloro-1-methyl-4-nitroimidazole
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 5-chloro-1-methyl-4-nitroimidazole, a critical intermediate in the production of various pharmaceuticals, most notably the immunosuppressive drug azathioprine.[1][2] The described method is a robust, high-yield, two-step process that proceeds via a stable nitrate salt intermediate. This approach, adapted from patented industrial methods, offers significant advantages over traditional mixed-acid nitration by improving safety, increasing yield and purity, and reducing the emission of hazardous nitrogen oxide gases.[3] This guide is intended for researchers, chemists, and drug development professionals, offering detailed procedural steps, mechanistic insights, safety protocols, and troubleshooting advice to ensure successful and reproducible synthesis.
Introduction and Scientific Principle
The nitration of imidazole rings is a cornerstone of heterocyclic chemistry, enabling the production of valuable synthons for drug discovery. 5-chloro-1-methyl-4-nitroimidazole is a key building block, and its efficient synthesis is of considerable interest.[4][5][6] Traditional methods often employ a direct nitration of 5-chloro-1-methylimidazole using a mixture of concentrated nitric and sulfuric acids.[7][8] However, these reactions can be violent, difficult to control, and often result in lower yields and the formation of undesirable byproducts and toxic fumes.[3][9]
The protocol detailed herein circumvents these issues by adopting a two-stage strategy:
-
Salification: 5-chloro-1-methylimidazole is first converted to its nitrate salt. This is achieved by reacting it with nitric acid in a toluene medium, followed by azeotropic dehydration to remove water and drive the reaction to completion.[3][10][11] This step produces a stable, solid intermediate that is easier and safer to handle than concentrated nitric acid.
-
Nitration: The isolated 5-chloro-1-methylimidazole nitrate salt is then carefully introduced into concentrated sulfuric acid. The sulfuric acid acts as both a solvent and a catalyst, protonating the nitrate salt to generate the essential electrophile, the nitronium ion (NO₂⁺), in a controlled manner. This ion then attacks the electron-rich imidazole ring at the C4 position to yield the final product.[10]
This method consistently produces the desired product in high yield (>93%) and purity (>99%), making it highly suitable for both laboratory-scale and industrial production.[1][3]
Experimental Workflow and Data
The overall synthetic process is visualized in the workflow diagram below.
Caption: High-level workflow for the two-step synthesis.
Quantitative Data Summary
The following table summarizes representative quantitative data from two successful syntheses based on the described protocol.[1][3]
| Parameter | Example 1 | Example 2 |
| Starting Material (Nitrate Salt) | 19.2 g | 25.0 g |
| Concentrated Sulfuric Acid (98.3%) | 25.0 mL | 27.2 mL |
| Initial Reaction Temperature | 0 °C | 0 °C |
| Max Temp. During Addition | < 15 °C | < 15 °C |
| Reaction Temperature | 55 °C | 55 °C |
| Reaction Time | 7 hours | 7 hours |
| Chloroform (Initial Extraction) | 150 mL | 195 mL |
| Petroleum Ether (Crystallization) | 76 mL | 99 mL |
| Product Weight | 16.1 g | 21.0 g |
| Yield | 93.2% | 93.3% |
| Purity (HPLC) | 99.3% | 99.4% |
| Melting Point | 146 °C - 148 °C | 146 °C - 148 °C |
Product Characterization
The final product, 5-chloro-1-methyl-4-nitroimidazole, is a white crystalline solid.[3] Its identity can be confirmed by standard analytical techniques.
-
¹H NMR (500 MHz, DMSO-d₆): δ: 8.012 (s, 1H), 3.735 (s, 3H).[3]
Detailed Experimental Protocols
CRITICAL SAFETY NOTE: This procedure involves highly corrosive and oxidizing acids.[15][16] All steps must be performed in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and acid-resistant gloves, is mandatory.[17][18]
Part A: Synthesis of 5-chloro-1-methylimidazole nitrate
This protocol details the formation of the nitrate salt intermediate.[10][11]
Materials:
-
5-chloro-1-methylimidazole (30g)
-
Toluene (90 mL)
-
65% Nitric Acid (18.8 mL)
-
Acetone (for washing)
-
Ice-water bath
Equipment:
-
250 mL three-necked flask
-
Azeotropic dehydration apparatus (e.g., Dean-Stark trap)
-
Mechanical stirrer
-
Dropping funnel
-
Heating mantle
Procedure:
-
Equip a 250 mL three-necked flask with a mechanical stirrer and an azeotropic dehydration apparatus.
-
Add 30g of 5-chloro-1-methylimidazole and 90 mL of toluene to the flask.
-
Begin stirring and cool the mixture to approximately 10°C using an ice-water bath.
-
Slowly add 18.8 mL of 65% nitric acid dropwise to the cooled mixture. Maintain the temperature during addition.
-
Once the addition is complete, remove the ice bath and gradually heat the mixture to 120°C to reflux the toluene.
-
Continue the azeotropic dehydration until all water has been removed from the reaction mixture (as observed in the trap).
-
Cool the mixture to room temperature, which will cause the nitrate salt to precipitate.
-
Collect the white crystalline product by suction filtration, wash with a small amount of cold acetone, and dry. The expected yield is approximately 98.5%.[3]
Part B: Synthesis of 5-chloro-1-methyl-4-nitroimidazole
This protocol describes the final nitration step.[1][3][10]
Materials:
-
5-chloro-1-methylimidazole nitrate (25.0g, from Part A)
-
Concentrated (98.3%) Sulfuric Acid (27.2 mL)
-
Chloroform (for extraction)
-
Petroleum Ether (for crystallization)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Ice water
Equipment:
-
250 mL three-necked flask
-
Magnetic stirrer
-
Ice-water bath
-
Heating mantle or oil bath
-
Separatory funnel
-
Distillation apparatus
-
Suction filtration apparatus
Procedure:
-
Add 27.2 mL of concentrated sulfuric acid to a 250 mL three-necked flask equipped with a magnetic stirrer.
-
Cool the sulfuric acid to 0°C in an ice-water bath.
-
CAUTION: EXOTHERMIC. In 6-8 small portions, carefully add the 25.0g of 5-chloro-1-methylimidazole nitrate to the cold, stirring sulfuric acid. The temperature of the reaction mixture must be kept below 15°C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature naturally.
-
Slowly heat the mixture to 55°C and maintain this temperature for 7 hours to ensure the reaction goes to completion.
-
After 7 hours, cool the reaction mixture back to room temperature.
-
CAUTION: HIGHLY EXOTHERMIC. Slowly and carefully pour the reaction mixture into 195 mL of ice water with vigorous stirring.
-
Transfer the resulting aqueous solution to a separatory funnel and extract with 195 mL of chloroform.
-
Separate the organic layer. Extract the aqueous layer again with two additional 52 mL portions of chloroform.
-
Combine all organic phases and dry over 7.5g of anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the majority of the chloroform by distillation or rotary evaporation.
-
Add 99 mL of petroleum ether to the concentrated organic phase to precipitate the white crystalline product.
-
Isolate the product by suction filtration, wash with a small amount of cold petroleum ether, and dry in an oven or vacuum desiccator. The expected yield is approximately 93.3%.[3]
Safety and Hazard Management
-
Mixed Acids: The combination of nitric and sulfuric acids, even when generated in situ, is highly corrosive, a strong oxidizer, and can react violently with organic materials.[9][19] It causes severe burns to skin and eyes and lung damage upon inhalation.[15] Always handle in a fume hood with appropriate PPE.
-
Quenching: The process of pouring the acidic reaction mixture into ice water is highly exothermic and can cause spattering.[9] This must be done slowly, with efficient stirring, and behind a safety shield.
-
Solvents: Chloroform is a suspected carcinogen and should be handled with care. Toluene and petroleum ether are flammable. Keep away from ignition sources.[17][20]
-
Waste Disposal: Acidic and organic waste must be neutralized and disposed of according to institutional safety guidelines.
Troubleshooting Guide
Low product yield is the most common issue encountered in this synthesis. The following diagnostic workflow can help identify and resolve potential problems.[10]
Caption: A logical workflow for troubleshooting low yield issues.
References
- BenchChem.
- BenchChem.
-
Saadeh, H. A., et al. (2009). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules, 14(8), 2758-2767. [Link]
- East Harbour Group. (2022). MIXED NITRATING ACID (greater than 50% HN03)
-
Sciencemadness Wiki. (2015). Nitrating mixture. [Link]
- CN101948435A. Preparation method of 5-chlorine-1-methyl-4-nitro iminazole.
- Eriamiatoe, I.O., et al. (2024). The Potential Antifungal and Antibacterial of 5-Chloro-1-Methyl-4-Nitroimidazole.
- BenchChem.
- AWS. Mixed Nitrating Acid, Greater Than 50% (HNO3)
- Dyno Nobel Inc.
- ResearchGate. New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles.
-
PubMed. New synthesis and antiparasitic activity of model 5-aryl-1-methyl-4-nitroimidazoles. [Link]
-
PubChem. 5-Chloro-1-methyl-4-nitroimidazole. [Link]
-
NIST. 1H-Imidazole, 5-chloro-1-methyl-4-nitro-. [Link]
- Elemental Microanalysis.
- Apollo Scientific.
- Fisher Scientific.
- Fisher Scientific. Imidazole, 0.5M buffer solution, pH 7.
- Carl ROTH.
- EP0247954A1.
-
Kumar, R., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(9), 2898. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole - Google Patents [patents.google.com]
- 4. New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New synthesis and antiparasitic activity of model 5-aryl-1-methyl-4-nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Potential Antifungal and Antibacterial of 5-Chloro-1-Methyl-4-Nitroimidazole – International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]
- 8. 5-Chloro-1-methyl-4-nitroimidazole | 4897-25-0 [chemicalbook.com]
- 9. NITRATING ACID MIXTURE, SPENT | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. 1H-Imidazole, 5-chloro-1-methyl-4-nitro- [webbook.nist.gov]
- 13. 5-氯-1-甲基-4-硝基咪唑 98% | Sigma-Aldrich [sigmaaldrich.com]
- 14. 5-Chloro-1-methyl-4-nitroimidazole | C4H4ClN3O2 | CID 21010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. eastharbourgroup.com [eastharbourgroup.com]
- 16. dynonobel.com [dynonobel.com]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. carlroth.com [carlroth.com]
- 19. lsbindustrial.s3.amazonaws.com [lsbindustrial.s3.amazonaws.com]
- 20. fishersci.com [fishersci.com]
Application Note: Nucleophilic Substitution of 5-Chloro-4-Nitroimidazoles
This Application Note and Protocol Guide addresses the nucleophilic aromatic substitution (SNAr) reactions of 5-chloro-4-nitroimidazole derivatives.
Editorial Note on Substrate Identity & Reactivity
-
Tautomerism Warning: 5-chloro-4-nitroimidazole exists in tautomeric equilibrium with 4-chloro-5-nitroimidazole. In its unsubstituted form (N-H), the imidazole ring is amphoteric. Under basic conditions required for nucleophilic substitution, the N-H proton is removed first, generating an electron-rich imidazole anion. This anionic species is resistant to nucleophilic attack due to electrostatic repulsion.
-
The Active Electrophile: Successful SNAr reactions almost exclusively require N-alkylation (e.g., 1-methyl-5-chloro-4-nitroimidazole ) to "lock" the tautomer and maintain the electron-deficient nature of the ring necessary for nucleophilic attack.
-
Scope: This guide focuses on the 1-substituted-5-chloro-4-nitroimidazole scaffold, the industry-standard electrophile for synthesizing purine analogs (e.g., Azathioprine).
Core Reactivity & Mechanism
The reaction proceeds via a classical SNAr (Addition-Elimination) mechanism.[1] The nitro group at the C4 position is critical; it acts as an electron-withdrawing group (EWG) that activates the C5 position for nucleophilic attack by stabilizing the intermediate Meisenheimer complex.
Mechanism of Action
-
Nucleophilic Attack: The nucleophile (Nu:⁻) attacks C5, breaking the aromaticity.
-
Meisenheimer Complex: The negative charge is delocalized onto the nitro group (and the N3 nitrogen).
-
Elimination: The chloride ion is expelled, restoring aromaticity.
DOT Diagram: SNAr Mechanism Pathway
Caption: The SNAr pathway involves the formation of a resonance-stabilized anionic intermediate facilitated by the C4-nitro group.
Regioselectivity & Substrate Preparation
Before attempting SNAr, ensure the substrate is correctly substituted.
| Parameter | Unsubstituted (N-H) | N-Substituted (e.g., N-Methyl) |
| Species in Base | Imidazolate Anion (Electron Rich) | Neutral Imidazole (Electron Deficient) |
| SNAr Reactivity | Very Poor / Inert | High |
| Primary Reaction | N-Alkylation | C5-Substitution (SNAr) |
| Strategic Use | Precursor material | Active Electrophile |
Critical Pre-step: If starting with 5-chloro-4-nitroimidazole (CAS: 1681-06-7), you must first alkylate the nitrogen (typically with MeI or Dimethyl Sulfate) to generate 1-methyl-5-chloro-4-nitroimidazole (CAS: 4897-25-0).
Experimental Protocols
Protocol A: Thiol Displacement (Synthesis of Azathioprine Analogs)
Context: This is the industrial "gold standard" reaction, famously used to couple the imidazole ring to 6-mercaptopurine.
Reagents:
-
Substrate: 1-Methyl-5-chloro-4-nitroimidazole (1.0 eq)
-
Nucleophile: Thiol (e.g., 6-Mercaptopurine, Thiophenol) (1.0–1.1 eq)
-
Base: Sodium Acetate (NaOAc) or Sodium Bicarbonate (NaHCO₃) (2.0 eq)
-
Solvent: DMSO/Water mixture or Ethanol
Step-by-Step Workflow:
-
Preparation: Dissolve the thiol (1.0 eq) in a minimal volume of DMSO (or 1M NaOH if water-soluble).
-
Activation: Add the base (NaOAc, 2.0 eq) to buffer the solution (pH ~7.5–8.0). Note: Strong bases like NaOH can cause hydrolysis side reactions; mild bases are preferred.
-
Addition: Add 1-methyl-5-chloro-4-nitroimidazole (1.0 eq) dissolved in DMSO dropwise.
-
Reaction: Heat the mixture to 70 °C for 3–5 hours . Monitor by TLC (Mobile phase: 5% MeOH in DCM).
-
Quench & Isolation:
-
Cool to room temperature.
-
Pour the reaction mixture into ice-cold water (10x volume).
-
Adjust pH to ~5.0 with dilute Acetic Acid.
-
The product typically precipitates as a solid.
-
-
Purification: Filter the solid, wash with water and cold ethanol. Recrystallize from Ethanol/Water.
Protocol B: Amine Displacement (General SNAr)
Context: Used for introducing amino side chains for solubility or receptor binding.
Reagents:
-
Substrate: 1-Methyl-5-chloro-4-nitroimidazole (1.0 eq)
-
Nucleophile: Primary or Secondary Amine (1.2–1.5 eq)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Solvent: Acetonitrile (MeCN) or DMF
-
Temperature: Reflux (MeCN) or 60 °C (DMF)
Step-by-Step Workflow:
-
Setup: In a round-bottom flask, dissolve the imidazole substrate in anhydrous Acetonitrile (0.2 M concentration).
-
Reagent Addition: Add the amine (1.2 eq) followed by the auxiliary base (TEA, 1.5 eq).
-
Tip: If the amine nucleophile is volatile, use a sealed tube.
-
-
Reaction: Heat to reflux (80 °C) for 4–6 hours . The solution often turns yellow/orange due to the nitro-conjugated product.
-
Workup:
-
Evaporate the solvent under reduced pressure.
-
Resuspend the residue in Ethyl Acetate.
-
Wash with water (2x) and Brine (1x) to remove amine salts.
-
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via Flash Column Chromatography (Hexane/Ethyl Acetate gradient).
Troubleshooting & Optimization Matrix
| Observation | Root Cause | Corrective Action |
| No Reaction | Substrate is N-H (unsubstituted) | Alkylate N1 first (MeI/K₂CO₃). |
| Low Yield (Hydrolysis) | Hydroxide competition | Use anhydrous solvents; switch from NaOH to NaHCO₃ or Carbonate bases. |
| Regio-isomers | Tautomerism in starting material | Verify starting material purity by NMR. Ensure N1 is fixed. |
| Incomplete Conversion | Poor nucleophilicity | Switch solvent to polar aprotic (DMSO/DMF) to solvate cations and activate the nucleophile. |
DOT Diagram: Optimization Workflow
Caption: Decision tree for optimizing reaction conditions based on substrate structure and nucleophile type.
References
- Elion, G. B., et al. "The Synthesis of Azathioprine (Imuran)." U.S. Patent 3,056,785, 1962.
-
Al-Masoudi, N. A., et al. "Synthesis and Antiparasitic Activity of 5-Aryl-1-methyl-4-nitroimidazoles."[3] Chemical Biology & Drug Design, 2009. Available at: [Link]
-
RSC Publishing. "Nucleophilic substitution reactions of halogenoimidazoles." Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
Sources
Application Note: Suzuki-Miyaura Coupling of 5-Chloro-4-Nitroimidazole
This Application Note is designed for medicinal chemists and process development scientists targeting the functionalization of the 5-chloro-4-nitroimidazole scaffold. This substrate presents a unique dichotomy: the nitro group at C4 highly activates the C5-chloride for oxidative addition, yet the acidic N-H (pKa ~9) of the imidazole ring can poison palladium catalysts, necessitating specific protocols.[1]
Executive Summary & Strategic Analysis
The Suzuki coupling of 5-chloro-4-nitroimidazole is a critical transformation for synthesizing nitroimidazole-based antibiotics (e.g., antitubercular agents, metronidazole analogs).[1] Success relies on managing two competing electronic effects:[1]
-
Activation (Pro): The electron-withdrawing nitro group (
) at C4 significantly reduces the electron density at C5, facilitating the oxidative addition of Pd(0) into the typically inert C–Cl bond.[1] -
Deactivation (Con): The free imidazole N-H is acidic.[1] Under basic coupling conditions, it forms an imidazolate anion that can coordinate tightly to Palladium, arresting the catalytic cycle (the "Azole Poisoning" effect).[1]
Recommendation: For robust, scalable yields (>80%), N-protection (Methylation or SEM-protection) prior to coupling is the standard of care.[1] Direct coupling of the unprotected species is possible but requires specialized ligands and often suffers from lower turnover numbers (TON).[1]
Reaction Workflow & Logic
The following flowchart outlines the decision matrix for processing this scaffold.
Optimized Experimental Protocols
Protocol A: The "Standard" Aqueous Phase-Transfer Method
Best for: N-methylated or N-protected substrates.[1] High throughput, Green chemistry compatible.
This protocol leverages TBAB (Tetrabutylammonium bromide) as a phase-transfer catalyst and stabilizer for Pd nanoparticles, allowing the reaction to proceed in water with excellent yields.[1][2]
Reagents:
-
Substrate: 1-Methyl-5-chloro-4-nitroimidazole (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.1 – 1.3 equiv)[1]
-
Catalyst:
(3 – 5 mol%)[1] -
Base:
(2.5 equiv)[1] -
Additive: TBAB (1.0 equiv)[1]
-
Solvent: Water (degassed)[1]
Step-by-Step Procedure:
-
Setup: In a reaction vial equipped with a magnetic stir bar, charge the chloronitroimidazole (1.0 mmol), arylboronic acid (1.2 mmol),
(2.5 mmol), and TBAB (1.0 mmol). -
Inerting: Add the catalyst
(21 mg, 0.03 mmol). Seal the vial and purge with Nitrogen or Argon for 5 minutes.[1] -
Solvation: Add degassed water (3–5 mL) via syringe.
-
Reaction: Heat the mixture to 75–80 °C for 5–8 hours. Note: The reaction mixture may appear heterogeneous initially but should darken as Pd(0) species form.[1]
-
Workup: Cool to room temperature. Dilute with water (10 mL) and extract with Ethyl Acetate or DCM (
mL).[1] -
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via silica gel chromatography (typically Hexane/EtOAc gradients).[1]
Mechanistic Insight: The nitro group activates the C–Cl bond, making the oxidative addition of Pd(0) rapid even without electron-rich ligands.[1] TBAB forms a molten salt layer or micelle-like structure that solubilizes the organic reactants in the aqueous phase while stabilizing the active Pd species against agglomeration.[1]
Protocol B: The "Direct" Coupling (Unprotected Substrate)
Best for: Cases where protection/deprotection steps are impossible.[1] Requires strict anaerobic technique.[1]
Coupling the unprotected 5-chloro-4-nitroimidazole requires overcoming the formation of the unreactive palladium-imidazolate complex.[1]
Reagents:
-
Substrate: 5-Chloro-4-nitroimidazole (1.0 equiv)
-
Boronic Acid: Arylboronic acid (2.0 equiv) Excess required due to protodeboronation.[1]
-
Catalyst:
(5 mol%) or / SPhos (2:4 mol%)[1] -
Base:
(3.0 equiv)[1] -
Solvent: DME / Water (4:1 ratio)[1]
Step-by-Step Procedure:
-
Setup: Charge substrate, boronic acid, and base into a microwave vial or pressure tube.
-
Catalyst: Add the Pd source and ligand (if using SPhos).[1]
-
Solvent: Add the DME/Water mixture.
-
Reaction: Heat to 100 °C (oil bath) or 120 °C (Microwave) for 1–4 hours.
-
Workup: Acidify carefully to pH ~6 (to protonate the imidazole) before extraction with EtOAc/n-Butanol (9:1).
Critical Parameter Optimization (Data Table)
The following table summarizes conditions reported in literature and internal validations for 5-chloro-4-nitroimidazole derivatives.
| Parameter | Condition Set 1 (Robust) | Condition Set 2 (High Activity) | Condition Set 3 (Unprotected) |
| Substrate State | N-Methyl / N-SEM | N-Methyl / N-Boc | Unprotected N-H |
| Catalyst | |||
| Loading | 3–5 mol% | 1–2 mol% | 5–10 mol% |
| Base | |||
| Solvent | Water (+TBAB) | Toluene / Water (10:[1]1) | DME / Water (4:1) |
| Temp | 75–80 °C | 90–100 °C | 100–120 °C |
| Typical Yield | 85–95% | 90–98% | 40–65% |
| Key Risk | Homocoupling of Boronic Acid | Hydrodehalogenation | Catalyst Poisoning |
Troubleshooting Guide
Issue 1: Hydrodehalogenation (Cl replaced by H)
-
Cause: The nitro group makes the C–Cl bond too labile, and in the presence of hydride sources (e.g., alcohols, excess base, or
-hydride elimination from alkyl groups), the Pd-Ar intermediate reduces.[1] -
Solution: Avoid alcoholic solvents (EtOH, MeOH).[1] Use strictly aprotic solvents (DME, Dioxane, Toluene) or pure Water.[1] Lower the reaction temperature.
Issue 2: Protodeboronation
-
Cause: Electron-poor (fluorinated) or heteroaryl boronic acids are unstable in hot aqueous base.[1]
-
Solution: Switch to Potassium Trifluoroborates (
) or MIDA boronates.[1] These release the active boronic acid slowly, maintaining a low concentration that favors coupling over decomposition.[1]
Issue 3: Regiochemistry of Alkylation
-
Context: If you must synthesize the starting material. Alkylation of 4-chloro-5-nitroimidazole typically yields a mixture.
-
Fact: The 1-methyl-5-chloro-4-nitroimidazole isomer (Cl adjacent to N-Me) is the standard commercial substrate cited in successful couplings.[1] Ensure your starting material is regiochemically pure by NMR (NOE analysis).[1]
References
-
Mosleh, I. M., et al. (2009).[1] "New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles." Molecules, 14(8), 2758–2767.[1]
-
Key Protocol: Establishes the Pd(PPh3)2Cl2/TBAB/Water system for this specific substrate.[1]
-
-
Diao, T., et al. (2013).[1] "Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles."[3] Journal of the American Chemical Society, 135(24), 9164–9173.[1]
- Key Insight: Mechanistic explanation of azole poisoning and ligand solutions for unprotected substr
-
Lennon, I. C., et al. (2022).[1] "Recent Applications of Pd-Catalyzed Suzuki–Miyaura Couplings in Pharmaceutical Process Chemistry." Processes, 10(2), 223.[1] [1]
- Key Insight: Scale-up considerations for nitro-substituted heterocycles.
-
Miyaura, N., & Suzuki, A. (1995).[1][4] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1]
-
Foundational Text: General mechanisms and role of bases.[5]
-
Sources
Application Note: Mechanistic Investigation of Radiosensitization using 5-Chloro-4-Nitroimidazole Derivatives
Abstract & Scientific Rationale
This guide details the application of 5-chloro-4-nitroimidazole derivatives—specifically the model compound 5-chloro-1-methyl-4-nitroimidazole (CMNI) —in radiobiology.[1] Unlike standard 2-nitroimidazoles (e.g., misonidazole) which act primarily as oxygen mimetics via electron affinity, 5-chloro-4-nitroimidazoles exhibit "anomalous" radiosensitization.
The Mechanism:
-
Electron Affinity (Oxygen Mimicry): Like all nitroimidazoles, the nitro group captures radiation-induced electrons, fixing DNA damage in hypoxic cells.
-
Thiol Depletion (The "Anomaly"): The 5-chloro substituent acts as a leaving group.[2] Intracellular thiols (specifically Glutathione, GSH) attack this position via nucleophilic substitution, displacing the chloride. This reaction depletes the cell's antioxidant reserve (GSH), thereby inhibiting the chemical repair of DNA radicals and enhancing radiosensitivity beyond what is predicted by reduction potential alone.
Application: These compounds are critical "mechanistic probes" used to distinguish between direct radiosensitization (electron affinity) and indirect sensitization (biochemical modulation of repair capacity).
Chemical Handling & Formulation
Compound Selection: While 5-chloro-4-nitroimidazole (CAS 14018-43-0) contains the functional core, the 1-methyl derivative (CMNI, CAS 4897-25-0) is the preferred reference standard for in vitro studies. The N-methylation prevents ionization of the imidazole ring at physiological pH, ensuring consistent membrane permeability.
Physical Properties (CMNI):
-
MW: 161.55 g/mol
-
Solubility: Sparingly soluble in water; soluble in DMSO and Ethanol.
-
Stability: Stable in solid form. In solution, slow hydrolysis may occur; prepare fresh or store frozen.
Preparation Protocol:
-
Stock Solution (100 mM): Dissolve 16.1 mg of CMNI in 1.0 mL of anhydrous DMSO. Vortex until clear.
-
Sterilization: Filter sterilize using a 0.22 µm PTFE (DMSO-compatible) syringe filter.
-
Working Solution: Dilute the stock into pre-warmed culture medium (e.g., MEM or RPMI + 10% FBS) to achieve final concentrations of 0.1 mM – 5.0 mM .
-
Note: Keep final DMSO concentration < 0.5% to avoid solvent toxicity.
-
Experimental Workflow Visualization
The following diagram illustrates the dual-mechanism pathway and the experimental decision tree.
Caption: Dual-action mechanism of 5-chloro-4-nitroimidazoles: Direct radical fixation (blue path) and indirect inhibition of repair via GSH depletion (yellow/dashed path).
Protocol A: Validation of Thiol Depletion (Ellman’s Assay)
Before irradiation studies, confirm that the compound is actively depleting thiols in your cell line.
Materials:
-
Ellman’s Reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB).
-
Lysis Buffer: 2% Sulfosalicylic acid (SSA).
-
Spectrophotometer (412 nm).
Steps:
-
Seeding: Plate
cells in 60mm dishes. Allow attachment (24h). -
Treatment: Treat cells with CMNI (0.5, 1.0, 5.0 mM) for 1 to 4 hours under both aerobic and hypoxic conditions.
-
Critical: Thiol depletion is time-dependent. A 2-hour pre-incubation is standard.
-
-
Harvest: Wash cells 2x with ice-cold PBS. Scrape into 200 µL of 2% SSA.
-
Lysis: Freeze-thaw x2 (Liquid N2 / 37°C water bath). Centrifuge at 10,000 x g for 5 min to pellet proteins.
-
Assay: Mix 50 µL supernatant + 150 µL Tris-HCl (pH 8.0) + 20 µL DTNB (10 mM).
-
Read: Measure Absorbance at 412 nm. Normalize to protein content (BCA assay on pellet).
Expected Result: A dose-dependent and time-dependent decrease in total GSH, often reaching <10% of control levels at 5 mM after 2 hours.
Protocol B: Hypoxic Radiosensitization (Clonogenic Assay)
This is the gold standard for determining the Sensitizer Enhancement Ratio (SER).
Experimental Setup:
-
Cell Line: EMT6, V79, or HCT116 (solid tumor models preferred).
-
Hypoxia Chamber: Bactron anaerobic chamber or custom aluminum gassing jigs.
-
Gas Mix: 95%
/ 5% (< 100 ppm confirmed).
Step-by-Step Methodology:
-
Pre-Incubation (The "Anomalous" Factor):
-
Dissolve CMNI in medium.
-
Group A (Oxic): Incubate cells with drug in air for 2 hours.
-
Group B (Hypoxic): Place cells in glass dishes inside gassing jigs. Flow
for 1 hour before adding drug (if using remote injection) or add drug and gas for 2 hours total. -
Note: The 2-hour contact time allows the "thiol depletion" mechanism to activate before the radiation beam is turned on.
-
-
Irradiation:
-
Dose Range: 0, 2, 4, 6, 8, 10, 15 Gy.
-
Transport sealed hypoxic jigs to the irradiator (X-ray or Gamma source).
-
Irradiate without breaking hypoxia.[3]
-
-
Plating:
-
Immediately after irradiation, wash cells 3x with PBS to remove drug.
-
Trypsinize and count.
-
Plate known numbers of cells (e.g., 100–10,000 depending on dose) into 6-well plates.
-
-
Incubation & Scoring:
-
Incubate 7–10 days until colonies >50 cells form.
-
Stain with Crystal Violet. Count colonies.
-
Data Analysis & Interpretation
Calculating SER (Sensitizer Enhancement Ratio):
The SER is calculated at a specific survival level (usually 1% survival,
Comparative Data Table: Use the table below to benchmark your results against historical "anomalous" sensitization data.
| Compound | Electron Affinity ( | Mechanism | Typical SER (Hypoxia) | Thiol Reactivity ( |
| Misonidazole | -389 mV | Electron Affinity | 1.5 – 2.0 | Negligible |
| Metronidazole | -486 mV | Electron Affinity | 1.2 – 1.4 | Negligible |
| 5-Cl-4-NO2-Im (CMNI) | -490 mV | Dual Action | 2.0 – 2.6 | High |
Interpretation: If CMNI yields an SER significantly higher (>2.0) than Metronidazole despite similar electron affinity, the "anomalous" thiol-depletion mechanism is active.
Troubleshooting & Safety
| Issue | Probable Cause | Corrective Action |
| No Sensitization | Hypoxia failure | Check O-rings on jigs; use Oxygen probe to confirm <0.1% O2. |
| High Toxicity in Control | Drug exposure too long | Limit pre-incubation to 2 hours. Wash immediately after IR. |
| Precipitation | Drug conc. > 5mM | Sonicate stock; ensure DMSO < 0.5% final. Warm media. |
| Inconsistent Data | pH fluctuation | Use buffered media (HEPES). Avoid unmethylated 5-Cl-4-NO2-Im if pH is unstable. |
Safety Warning: Nitroimidazoles are potential mutagens and skin sensitizers. Handle powder in a fume hood. Wear nitrile gloves.
References
-
Watts, M. E., et al. (1980). "Rapid-mix studies on the anomalous radiosensitization of mammalian cells by 5-chloro-1-methyl-4-nitroimidazole." International Journal of Radiation Biology, 38(6), 673-675. Link
-
Wardman, P. (1982).[4] "The kinetics of the reaction of 'anomalous' 4-nitroimidazole radiosensitizers with thiols." International Journal of Radiation Biology, 41(2), 231-235.[4] Link
-
Stratford, I. J., & Williamson, C. (1986). "Cytotoxic properties of a 4-nitroimidazole (NSC 38087): a radiosensitizer of hypoxic cells in vitro."[5] British Journal of Cancer, 55(Suppl VIII), 172-177.[4] Link
-
Hay, M. P., et al. (2016).[6] "Efficient Protocol for the Identification of Hypoxic Cell Radiosensitisers." Methods in Molecular Biology, 1439, 217-230. Link
-
ChemicalBook. (2025). "5-Chloro-1-methyl-4-nitroimidazole Product Properties and Safety." Link
Sources
- 1. 5-Chloro-1-methyl-4-nitroimidazole | 4897-25-0 [chemicalbook.com]
- 2. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxic cell sensitisers | PPTX [slideshare.net]
- 4. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 5. Cytotoxic properties of a 4-nitroimidazole (NSC 38087): a radiosensitizer of hypoxic cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Protocol for the Identification of Hypoxic Cell Radiosensitisers - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision Synthesis of 5-Aryl-1-methyl-4-nitroimidazoles: A Palladium-Catalyzed Cross-Coupling Workflow
Topic: Synthesis of 5-aryl-1-methyl-4-nitroimidazoles via palladium catalysis Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals
Executive Summary
The 5-aryl-1-methyl-4-nitroimidazole scaffold represents a critical pharmacophore in the development of next-generation antiparasitic and antimicrobial agents, particularly those targeting anaerobic organisms (e.g., Entamoeba histolytica, Giardia intestinalis). While the 4-nitro group is essential for the redox-activation mechanism of these drugs, it significantly alters the electronic landscape of the imidazole ring, rendering the C5 position electron-deficient.
This application note details a robust, field-proven protocol for the regioselective C5-arylation of 1-methyl-4-nitroimidazoles. Unlike traditional electrophilic aromatic substitutions, which are deactivated by the nitro group, this workflow utilizes Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling on a halogenated precursor. This method offers superior chemoselectivity, functional group tolerance, and scalability compared to direct C-H arylation or nucleophilic aromatic substitution (
Strategic Rationale & Mechanistic Insight
The Synthetic Challenge
The 4-nitroimidazole core presents a dichotomy in reactivity:
-
Electrophilic Deactivation: The strong electron-withdrawing nature of the
group at C4 severely deactivates the ring towards electrophilic attack, making direct Friedel-Crafts type arylation impossible. -
Nucleophilic Activation: Conversely, the nitro group activates the adjacent C5 position towards nucleophilic attack. However, carbon nucleophiles (e.g., Grignards) often lead to ring opening or polymerization.
The Solution: Pd-Catalyzed Cross-Coupling
The optimal strategy employs a 5-chloro-1-methyl-4-nitroimidazole precursor. While aryl chlorides are typically sluggish in oxidative addition, the electron-withdrawing nitro group ortho to the chlorine significantly lowers the bond dissociation energy of the C-Cl bond, facilitating the oxidative insertion of Pd(0).
Key Reaction Parameters:
-
Catalyst:
(Robust, air-stable precursor). -
Additive: Tetrabutylammonium bromide (TBAB). TBAB serves a dual role: it acts as a Phase Transfer Catalyst (PTC) in aqueous media and stabilizes the active Pd(0) species ("Jeffery conditions"), preventing "palladium black" precipitation.
-
Solvent System: Water (Green chemistry compliant) or Dioxane/Water.
Mechanistic Pathway
The reaction follows a modified Suzuki-Miyaura cycle. The critical deviation from standard arene coupling is the electronic activation provided by the nitro group during the oxidative addition step.
Figure 1: Catalytic cycle for the Suzuki coupling of 5-chloro-1-methyl-4-nitroimidazole. The nitro group facilitates the oxidative addition of the otherwise inert aryl chloride.
Experimental Protocol
Materials & Reagents[1][2]
-
Substrate: 5-Chloro-1-methyl-4-nitroimidazole (CAS: 4897-25-0).
-
Coupling Partner: Arylboronic acid (1.0 - 1.2 equiv).
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [
] (3 mol%).[1] -
Base: Potassium Carbonate (
) (2.5 equiv). -
Additive: Tetrabutylammonium bromide (TBAB) (1.0 equiv).
-
Solvent: Deionized Water (degassed).
Step-by-Step Methodology
Pre-Reaction Safety Note: Nitroimidazoles are potentially energetic and mutagenic. Handle all solids in a fume hood and wear appropriate PPE (nitrile gloves, safety glasses).
Step 1: Reaction Assembly
-
In a 25 mL round-bottom flask equipped with a magnetic stir bar, charge:
-
5-Chloro-1-methyl-4-nitroimidazole (646 mg, 4.0 mmol).
-
Arylboronic acid (4.0 mmol).
- (1.38 g, 10 mmol).
-
TBAB (1.29 g, 4.0 mmol).
- (84 mg, 0.12 mmol, 3 mol%).
-
-
Add Water (3.0 mL) . Note: The high concentration is intentional to maximize the phase-transfer effect.
Step 2: Inert Atmosphere Generation
-
Seal the flask with a rubber septum.
-
Insert a needle connected to an Argon/Nitrogen line and a vent needle.
-
Sparge the mixture with inert gas for 5–10 minutes while stirring. This removes dissolved oxygen which can oxidize the phosphine ligands and deactivate the catalyst.
Step 3: Catalysis
-
Place the flask in a pre-heated oil bath at 75–80 °C .
-
Stir vigorously for 5–8 hours .
-
Visual Check: The reaction mixture will likely turn dark (brown/black) as Pd(0) species form. A distinct color change often indicates reaction progression.
-
Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting chloride (
) should disappear, replaced by a lower fluorescent spot (the biaryl product).
-
Step 4: Workup & Isolation
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and Water (10 mL).
-
Separate the organic layer.[2] Extract the aqueous layer twice more with Ethyl Acetate (2 x 15 mL).
-
Combine organic layers, wash with Brine (20 mL), and dry over anhydrous
. -
Filter and concentrate under reduced pressure.
Step 5: Purification
-
Purify the crude residue via flash column chromatography on silica gel.
-
Eluent: Gradient of Hexane/Ethyl Acetate (Start 90:10
End 50:50). -
Recrystallize from Ethanol if necessary to obtain analytical grade solids.
Validated Results & Data
The following data summarizes the expected yields based on electronic variations in the aryl boronic acid, validated against literature benchmarks [1].
| Entry | Aryl Boronic Acid ( | Product Structure | Yield (%) | Melting Point (°C) |
| 1 | Phenyl | 5-Ph-1-Me-4- | 70% | 177-179 |
| 2 | 4-Methylphenyl | 5-(4-Tol)-1-Me-4- | 65% | 179-181 |
| 3 | 4-Methoxyphenyl | 5-(4-OMePh)-1-Me-4- | 75% | 182-184 |
| 4 | 3-Chlorophenyl | 5-(3-ClPh)-1-Me-4- | 72% | 158-160 |
| 5 | 4-Fluorophenyl | 5-(4-FPh)-1-Me-4- | 68% | 195-197 |
Interpretation:
-
Electron-Rich Aryls (Entry 3): Give higher yields (75%). The nucleophilic boronate pushes the transmetallation step efficiently.
-
Electron-Poor Aryls (Entry 4, 5): Still perform well (>65%), indicating the robust nature of the catalytic system.
-
Bioactivity Note: The 3-chlorophenyl derivative (Entry 4) has demonstrated
values superior to Metronidazole against E. histolytica [1].[1][3]
Troubleshooting & Optimization Logic
Common Failure Modes
-
Problem: Low conversion; Starting material remains.
-
Cause: Catalyst deactivation by oxygen or poor phase transfer.
-
Fix: Ensure rigorous degassing. Increase TBAB loading to 1.5 equiv. Switch solvent to Dioxane/Water (4:1) to improve homogeneity.
-
-
Problem: Formation of homocoupled biaryl (
).-
Cause: Oxidative coupling of boronic acid (usually if
is present). -
Fix: Degas longer. Add the boronic acid slowly or in portions.
-
-
Problem: Hydrodehalogenation (Product is 1-methyl-4-nitroimidazole).
-
Cause:
-hydride elimination or H-abstraction from solvent. -
Fix: Use anhydrous solvents (if not using the aqueous protocol) or lower the temperature slightly.
-
Workflow Diagram
Figure 2: Operational workflow for the batch synthesis of 5-aryl-1-methyl-4-nitroimidazoles.
References
-
Saadeh, H. A., et al. (2009). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules, 14(8), 2758–2767. [Link]
-
Iaroshenko, V. O., et al. (2015).[4] Transition-Metal-Catalyzed Arylation of Nitroimidazoles and Further Transformations of Manipulable Nitro Group.[5][6] The Journal of Organic Chemistry, 80(4), 2103–2119.[6] [Link]
Sources
- 1. New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. New synthesis and antiparasitic activity of model 5-aryl-1-methyl-4-nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Transition-metal-catalyzed arylation of nitroimidazoles and further transformations of manipulable nitro group - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Optimized Recrystallization Solvent Systems for 5-Chloro-4-nitroimidazole
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Purification of pharmaceutical intermediates (e.g., Azathioprine precursors)
Introduction & Physicochemical Profiling
5-Chloro-4-nitroimidazole (frequently utilized and synthesized as its 1-methyl derivative) is a highly electrophilic intermediate vital to the development of active pharmaceutical ingredients (APIs), most notably the immunosuppressant azathioprine[1]. During its synthesis—typically via the mixed-acid nitration of 5-chloroimidazole derivatives—the crude product is frequently contaminated with unreacted starting materials, over-nitrated species, and inorganic salts[2].
To isolate the pure compound, researchers must rely on thermodynamic purification. Recent have mapped the solid-liquid equilibrium of 5-chloro-1-methyl-4-nitroimidazole across various pure organic solvents, highlighting a steep temperature-dependent solubility curve[3]. Exploiting this thermodynamic behavior through a binary solvent (anti-solvent) recrystallization system is the most scalable method to achieve >99% purity.
Quantitative Solubility & Solvent Profiling
The table below summarizes the solubility behavior and functional role of various solvents used in the purification of 5-chloro-4-nitroimidazole.
| Solvent System | Temp (°C) | Solubility Profile | Functional Role in Recrystallization |
| Methanol | 60 | High | Primary dissolution solvent; disrupts H-bonds |
| Methanol | 5 | Slight | Mother liquor component; retains lipophilic impurities |
| Water | 60 | Low | Anti-solvent; drives supersaturation |
| Water | 5 | Very Low | Maximizes crystal yield upon cooling |
| Chloroform | 20 | Slight | Co-solvent for highly lipophilic byproduct removal |
| Ethyl Acetate | 70 | High | Alternative primary solvent for anhydrous systems |
Causality in Solvent Selection: The Thermodynamics
Do not select solvents arbitrarily; recrystallization is a delicate balance of intermolecular forces. A Methanol/Water binary system is the industry standard for this compound[4], and the causality behind this choice is rooted in the molecule's structure:
-
The Primary Solvent (Methanol): 5-Chloro-4-nitroimidazole possesses a polar nitro group and hydrogen-bond-accepting imidazole nitrogens. Methanol's dipole moment interacts favorably with these functional groups. At 60 °C, the thermal energy of the solvent overcomes the crystal lattice energy (melting point ~147.5–148.9 °C)[1], allowing complete dissolution.
-
The Anti-Solvent (Water): The addition of water increases the dielectric constant of the medium. Because the chloro-imidazole core is highly hydrophobic, water acts as a thermodynamic "push," forcing the solute out of the liquid phase as the temperature drops.
-
Impurity Purging: Positional isomers and unreacted 5-chloroimidazole have different solubility thresholds. By carefully controlling the anti-solvent ratio, these impurities remain dissolved in the mother liquor while the target compound selectively crystallizes.
Experimental Protocol: Binary Solvent Recrystallization
Self-Validating System: This methodology incorporates visual and thermal in-process controls (IPCs) to ensure the thermodynamic state of the solution is correct before proceeding to the next step.
Step 1: Primary Dissolution
-
Weigh 10.0 g of crude 5-chloro-4-nitroimidazole into a 250 mL jacketed glass reactor equipped with an overhead stirrer.
-
Add 50 mL of HPLC-grade Methanol.
-
Heat the suspension to 60 °C under moderate agitation (250 rpm).
Validation Check: The solution must transition to complete clarity. If persistent particulates remain after 15 minutes at 60 °C, this indicates the presence of insoluble inorganic nitrate/sulfate salts from the prior nitration step[2]. Perform a hot filtration through a pre-warmed 0.45 µm PTFE membrane.
Step 2: Anti-Solvent Addition
-
Maintain the reactor temperature strictly at 60 °C.
-
Using an addition funnel, introduce 15 mL of pre-heated (60 °C) deionized water dropwise over a 15-minute period.
Validation Check: The solution should remain clear but approach the "cloud point" (the threshold of supersaturation). If premature turbidity occurs, the local concentration of water is too high. Add 1–2 mL of hot methanol until clarity is restored.
Step 3: Nucleation and Crystal Growth
-
Initiate a linear cooling ramp of 0.5 °C/min from 60 °C down to 20 °C.
Causality Note: Rapid cooling (crash cooling) forces the system deep into the labile zone, causing catastrophic homogeneous nucleation. This traps mother liquor and impurities within the crystal lattice. A slow ramp keeps the system in the metastable zone, promoting the growth of a pure, macroscopic crystalline lattice.
-
Once at 20 °C, hold the temperature for 1 hour to allow Ostwald ripening (smaller, less stable crystals dissolve and redeposit onto larger crystals).
-
Further cool the suspension to 5 °C using a recirculating chiller and hold for 2 hours to maximize the thermodynamic yield.
Step 4: Isolation and Drying
-
Isolate the newly formed crystals via vacuum filtration using a Büchner funnel.
-
Wash the filter cake with 10 mL of ice-cold Methanol/Water (1:1 v/v).
Causality Note: This specific wash ratio displaces the impurity-rich mother liquor without dissolving the purified product.
-
Dry the crystals in a vacuum oven at 60 °C and <50 mbar for 12 hours to remove residual solvent.
Process Visualization
Workflow for the binary solvent recrystallization of 5-chloro-4-nitroimidazole.
Troubleshooting: Overcoming "Oiling Out"
A common failure mode in the recrystallization of nitroimidazoles is Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out." This occurs when the solute separates as an immiscible liquid rather than a solid crystal because the system has crossed the binodal curve before reaching the solid solubility curve.
Self-Correcting Mechanism: If oiling out occurs upon water addition, the anti-solvent ratio is too high, or the temperature is too close to the compound's melting point depression threshold.
-
Re-heat the mixture to 65 °C and add 5-10% more methanol to return the system to a single homogeneous phase.
-
Introduce a few milligrams of pure 5-chloro-4-nitroimidazole seed crystals at 55 °C. Seeding bypasses the energy barrier required for nucleation, forcing heterogeneous solid crystallization before liquid phase separation can occur.
References
-
Title: Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models Source: PubMed (Elsevier B.V.) URL: [Link]
- Title: Process for production of 2-chloro-4-nitroimidazole derivatives (WO2019146113A1)
- Title: Process for preparing 4(5)-nitroimidazoles (US3644391A)
Sources
- 1. 5-Chloro-1-methyl-4-nitroimidazole | 4897-25-0 [chemicalbook.com]
- 2. US3644391A - Process for preparing 4(5)-nitroimdazoles - Google Patents [patents.google.com]
- 3. Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2019146113A1 - Process for production of 2-chloro-4-nitroimidazole derivatives - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield of 5-Chloro-4-Nitroimidazole
Status: Operational Audience: Process Chemists, Medicinal Chemists, Scale-up Engineers Subject: Yield Optimization, Regioselectivity, and Safety in Chloroimidazole Nitration
Module 1: The Reaction System & Chemical Logic
The "Hidden" Regiochemistry Challenge
Before optimizing yield, you must validate your target structure. In the imidazole series, tautomerism dictates reactivity.
-
The Trap: 4-chloroimidazole and 5-chloroimidazole are tautomers (often denoted as 4(5)-chloroimidazole). Direct nitration of the free base typically yields 4-chloro-5-nitroimidazole due to the directing effects and stability of the intermediate.
-
The Solution: To specifically lock the 5-chloro-4-nitro substitution pattern (critical for Azathioprine precursors), the N1-nitrogen must be substituted (usually methylated) before nitration.
The Mechanism: Electrophilic Aromatic Substitution (EAS)
The reaction relies on the generation of the nitronium ion (
Key Mechanistic Insight: Using a pre-formed Nitrate Salt (5-chloro-1-methylimidazole nitrate) rather than adding free base to mixed acid separates the exotherm of salt formation from the exotherm of nitration. This "Two-Stage Thermal Profile" is the single biggest factor in boosting yield from ~60% to >90%.
Figure 1: The "Nitrate Salt" pathway minimizes oxidative ring destruction by controlling
Module 2: Troubleshooting Guides (FAQ Format)
Category A: Yield Loss (Low Conversion)
Q: My yield is stuck at 50-60%. I am using standard mixed acid (
-
Diagnosis: Direct addition of the imidazole to mixed acid generates massive heat (neutralization + dilution + nitration). This heat decomposes the imidazole ring before it can be nitrated.
-
Corrective Action: Switch to the Nitrate Salt Method .
-
Pre-react 5-chloro-1-methylimidazole with
in toluene.[6][7] -
Remove water azeotropically (Dean-Stark).
-
Isolate the solid nitrate salt.
-
Add this salt solid into cold
.
-
Result: This protocol typically boosts yields to 93%+ [1, 2].
-
Q: I see unreacted starting material despite heating to 55°C. A: This indicates "Wet Acid" quenching.
-
Mechanism: Water is a poison to the nitronium ion (
). If your absorbs moisture or if the nitrate salt wasn't dried, the reaction stops. -
Fix: Ensure
is 98%+. Dry the nitrate salt intermediate thoroughly.[6] If using the free base, consider adding fuming sulfuric acid (oleum) to scavenge water.
Category B: Impurity Profile
Q: The product is dark/tarry. How do I clean it up? A: Dark color indicates oxidative polymerization.
-
Immediate Fix: Do not rely on recrystallization alone.
-
Quench: Pour reaction mix into crushed ice (keep temp <10°C).
-
Extraction: Use Chloroform (
) . The product is highly soluble in chloroform, while the "tar" impurities often remain in the aqueous acid phase or interface. -
Precipitation: Concentrate the chloroform and add Petroleum Ether . The product should crash out as white crystals.
-
Q: I am detecting the 5-nitro isomer instead of the 4-nitro. A: This is a regioselectivity failure.
-
Cause: This almost exclusively happens if the N-methyl group is absent (free base nitration) or if the starting material contained 4-chloro-1-methylimidazole impurities.
-
Validation: Check your starting material purity by NMR. The chlorination of 1-methylimidazole usually favors the 5-position, but 4-chloro impurities will lead to 5-nitro products.
Module 3: Optimized Experimental Protocol
Method: Nitrate Salt Nitration (High Yield / Industrial Standard) Target Scale: 25g Batch
Phase 1: Preparation of Nitrate Salt
-
Charge: 30g 5-chloro-1-methylimidazole and 90mL Toluene into a flask with a Dean-Stark trap.
-
Addition: Cool to 10°C. Add 19mL 65%
dropwise. -
Dehydration: Heat to reflux (120°C). Remove water azeotropically until dry.
-
Isolation: Cool, filter the white precipitate (Nitrate Salt). Dry vacuum.
-
Checkpoint: Yield should be ~98% for this step.
-
Phase 2: The Nitration (Critical Step)
-
Setup: 250mL 3-neck flask, mechanical stirring (magnetic stirring is insufficient for the slurry).
-
Acid Charge: Add 27mL Conc.
(98.3%).[8] Cool to 0°C .[6][8] -
Addition: Add 25g of Nitrate Salt (from Phase 1) in 6 portions.
-
Reaction:
-
Allow to warm to room temperature naturally.[3]
-
Heat slowly to 55°C .
-
Hold at 55°C for 7 hours .
-
-
Quench & Workup:
Data Summary: Method Comparison
| Parameter | Traditional Mixed Acid | Optimized Nitrate Salt Method |
| Reagent Addition | Imidazole added to | Solid Nitrate Salt added to |
| Exotherm Control | Poor (High Risk) | Excellent (Separated steps) |
| Typical Yield | 60 - 75% | 93.2 - 95% |
| Purity (HPLC) | ~95% (requires recrystallization) | >99% (after precipitation) |
| Safety Profile | High | Minimal |
Module 4: Diagnostic Logic Tree
Use this flowchart to diagnose yield failures in real-time.
Figure 2: Decision matrix for diagnosing yield loss in nitroimidazole synthesis.
References
-
BenchChem Technical Support. (2025).[3][6][8] Synthesis of 5-chloro-1-methyl-4-nitroimidazole using 5-Chloro-1-methylimidazole nitrate. BenchChem Application Notes. Link
-
Zhang, H. et al. (2011). Preparation method of 5-chloro-1-methyl-4-nitroimidazole. Patent CN101948435A.[8][9] Google Patents. Link
-
Fisher Scientific. (2025). Safety Data Sheet: 5-Chloro-1-methyl-4-nitroimidazole. Fisher Scientific Safety Center. Link
- Joule, J.A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (General reference for electrophilic substitution on imidazoles).
Sources
- 1. 5-chloro-1-methyl-4-nitroimidazole | LGC Standards [lgcstandards.com]
- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Processes for nitration of N-substituted imidazoles - Eureka | Patsnap [eureka.patsnap.com]
- 5. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 5-Chloro-4-Nitroimidazole Synthesis & Purification
This guide addresses the synthesis and purification of 5-chloro-4-nitroimidazole derivatives.
Critical Scientific Context: In the field of imidazole chemistry, "isomer removal" most frequently refers to one of two distinct challenges, depending on whether the nitrogen atoms are substituted:
-
The Tautomer Trap (Unsubstituted NH): For
-imidazoles (e.g., 4-chloro-5-nitroimidazole), the 4- and 5-positions are chemically equivalent due to rapid tautomeric interconversion. You cannot "remove" one isomer; they exist in equilibrium. -
The Regioisomer Challenge (N-Substituted): Once the N1-position is alkylated (e.g., 5-chloro-1-methyl-4-nitroimidazole , a key intermediate for Azathioprine), the 4- and 5-positions become fixed. This creates distinct, separable isomers (1,4-nitro vs. 1,5-nitro) that must be removed.
This guide focuses on the latter (N-alkylated) scenario, as it is the standard industrial bottleneck, while also addressing impurity profiles for the parent ring.
Module 1: Diagnostic & Workflow Visualization
User Status: "I have a crude mixture containing 5-chloro-4-nitroimidazole species. How do I purify it?"
Figure 1: Impurity Identification & Purification Logic
Caption: Decision matrix for identifying isomer types and selecting the correct purification vector (Recrystallization vs. Chromatography).
Module 2: Critical Process Parameters (CPP)
To minimize isomer formation upstream, the synthesis route is critical. The "Isomer Removal" step is often a correction for a non-selective synthesis.
Comparative Synthesis Routes
| Parameter | Route A: Nitration of Chloro-N-Methylimidazole | Route B: Methylation of Chloro-Nitroimidazole |
| Target Molecule | 5-chloro-1-methyl-4-nitroimidazole (CMNI) | 5-chloro-1-methyl-4-nitroimidazole (CMNI) |
| Isomer Risk | Low. The chlorine directs nitration to the 4-position. | High. Methylation of the asymmetric ring yields ~1:1 to 10:1 mixtures of 1,4 and 1,5 isomers. |
| Primary Impurity | Unreacted starting material; 4,5-dichloro byproducts. | Regioisomer: 4-chloro-1-methyl-5-nitroimidazole. |
| Purification | Simple Recrystallization. | Difficult Chromatography/Fractional Crystallization. |
| Recommendation | Preferred Industrial Route. | Avoid unless necessary. |
Module 3: Troubleshooting Guide (Q&A)
Issue 1: "I have a mixture of 1,4 and 1,5 isomers. How do I separate them?"
Context: This occurs if you methylated 4-chloro-5-nitroimidazole. You now have 5-chloro-1-methyl-4-nitroimidazole (Target) and 4-chloro-1-methyl-5-nitroimidazole (Impurity) .
Protocol: Fractional Recrystallization The 4-nitro isomer (Target) is typically less soluble in polar protic solvents than the 5-nitro isomer due to packing efficiency and dipole moments.
-
Solvent System: Ethanol (EtOH) or Ethanol/Water (9:1).
-
Procedure:
-
Dissolve the crude solid in boiling Ethanol (approx. 10 mL/g).
-
If fully soluble, add hot water dropwise until slight turbidity appears.
-
Allow to cool slowly to Room Temperature (RT), then to 4°C.
-
Filtration: The precipitate is enriched in the 4-nitro isomer (Target). The filtrate contains the 5-nitro isomer.
-
Validation: Check purity via HPLC or 1H-NMR. The N-Methyl peak often shifts significantly between isomers (approx
3.6 vs 4.0 ppm).
-
Issue 2: "My product contains '4,5-dichloro' impurities."
Context: This is common in Route A (Chlorination steps). Over-chlorination leads to 4,5-dichloro-1-methylimidazole, which may or may not nitrate.
Protocol: Solvent Wash The dichloro impurity is significantly less polar than the nitro-imidazole product.
-
Wash Solvent: Cold Chloroform (
) or Toluene. -
Step: Triturate the solid crude product in cold chloroform.
-
Mechanism: The nitro group increases polarity. The target (5-chloro-4-nitro) will remain solid (or dissolve less), while the lipophilic dichloro impurity dissolves.
-
Reference: Industrial protocols often use a Chloroform/Petroleum Ether precipitation to maximize this separation [1].
Issue 3: "I am synthesizing the NH-parent (4-chloro-5-nitroimidazole) and yield is low."
Context: The product is amphoteric but acidic (
Protocol: pH-Switch Isolation
-
Dissolution: Dissolve crude reaction mass in dilute NaOH (pH 11-12). The nitroimidazole forms a water-soluble sodium salt.
-
Filtration: Filter off any non-acidic impurities (e.g., unreacted polychlorinated species) which will remain insoluble solids.
-
Precipitation: Slowly acidify the filtrate with HCl to pH 3-4.
-
Result: The 4-chloro-5-nitroimidazole will precipitate as a free base.
Module 4: Advanced Synthesis Workflow
Refined protocol for minimizing isomer formation (Route A).
Figure 2: Regioselective Synthesis of CMNI
Caption: Synthesis pathway designed to avoid 1,5-isomer formation by establishing the N-Methyl group prior to nitration.
Protocol Summary (Route A):
-
Precursor: Start with 5-chloro-1-methylimidazole nitrate (or free base).[1][2]
-
Nitration: Add to conc.
at 0°C. Control exotherm <15°C. -
Reaction: Heat to 55°C for 7 hours.
-
Quench: Pour into ice water.
-
Extraction: Extract with Chloroform (
). -
Crystallization: Concentrate organic layer and add Petroleum Ether.[1] This specific solvent combination (Chloroform/Pet-Ether) is cited to yield high purity (99%+) crystals, effectively removing oil-soluble isomers or byproducts [1].
References
-
BenchChem Technical Support. (2025).[1] Synthesis of 5-chloro-1-methyl-4-nitroimidazole using 5-Chloro-1-methylimidazole nitrate. BenchChem Application Notes. Link
-
PubChem. (2025).[3] 5-Chloro-1-methyl-4-nitroimidazole Compound Summary. National Library of Medicine. Link
-
Sigma-Aldrich. (2025). 5-Chloro-1-methyl-4-nitroimidazole Product Specification & Applications. Merck KGaA. Link
-
ResearchGate. (2010). Structure-Activity Relationships of Antitubercular Nitroimidazoles: Separation of 4- and 5-nitro isomers. Journal of Medicinal Chemistry. Link
Sources
Technical Support Center: Preventing Hydrolysis of 5-Chloro-4-nitroimidazole
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in heterocyclic chemistry and drug development: the hydrolytic degradation of 5-chloro-4-nitroimidazole (and its N-alkylated derivatives, such as 5-chloro-1-methyl-4-nitroimidazole).
This compound is a critical electrophilic building block, most notably utilized in the synthesis of the immunosuppressive drug azathioprine and its analogs[1]. However, the very electronic properties that make it useful also make it highly susceptible to unwanted nucleophilic aromatic substitution (SNAr) by water or hydroxide ions. This guide will decode the mechanistic causality behind this degradation and provide field-proven, self-validating protocols to ensure the integrity of your synthetic workflows.
The Causality of Degradation: Understanding the SNAr Vulnerability
To prevent hydrolysis, we must first understand why it occurs. The imidazole ring is inherently electron-rich, but the introduction of a nitro group (-NO2) at the C4 position drastically alters its electronic landscape. The nitro group acts as a powerful electron-withdrawing group (EWG) via both inductive and resonance effects.
This polarization severely depletes electron density at the adjacent C5 position, rendering the C-Cl bond highly activated toward nucleophilic attack[2]. When exposed to moisture or aqueous bases, water or hydroxide acts as a nucleophile, attacking the C5 carbon to form a resonance-stabilized Meisenheimer complex. The subsequent expulsion of the chloride leaving group results in irreversible hydrolysis, yielding 5-hydroxy-4-nitroimidazole (which readily tautomerizes to its more stable keto form).
Figure 1: SNAr hydrolysis pathway of 5-chloro-4-nitroimidazole driven by the C4-nitro group.
Troubleshooting Guides & FAQs
This section addresses the specific, real-world issues researchers encounter when handling and reacting 5-chloro-4-nitroimidazole.
Q1: My stock bottle of 5-chloro-1-methyl-4-nitroimidazole has developed a yellow, sticky appearance and is clumping. Is it still usable? A: No, it should be discarded or recrystallized. The compound is hygroscopic. Exposure to ambient humidity leads to moisture absorption, which initiates slow, solid-state hydrolysis of the C-Cl bond[3]. The yellowing and clumping are physical indicators of the formation of the 5-hydroxy degradation product and liberated hydrochloric acid. Causality: The generated HCl can autocatalyze further degradation if residual moisture is present. Always store the reagent in a tightly sealed desiccator under an argon atmosphere at 2–8°C.
Q2: During the synthesis of an azathioprine analog via coupling with a thiol, I am observing a massive impurity peak on my HPLC. How do I stop this? A: You are likely observing the hydrolysis byproduct competing with your intended SNAr reaction. This typically occurs when using technical-grade solvents or hygroscopic inorganic bases (like K2CO3) that introduce water into the system. Furthermore, reactions in alcoholic solvents (like ethanol) with strong bases (NaOH) can lead to direct displacement, forming ethoxy or hydroxy impurities[1]. Solution: Switch to strictly anhydrous aprotic solvents (e.g., dry DMF or THF) and use non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA).
Q3: My coupling reaction goes to 100% completion, but I lose 30% of my product to hydrolysis during the aqueous workup. What is going wrong? A: The unreacted 5-chloro-4-nitroimidazole (or a sensitive intermediate) is being hydrolyzed during the quench. If you quench a reaction mixture containing an organic base with pure water, the localized pH can spike, and the exothermic mixing accelerates SNAr hydrolysis. Solution: Quench the reaction by pouring it into a cold (<5°C) buffered aqueous solution (pH 6.0–6.5) to neutralize the base immediately, followed by rapid extraction into an organic solvent like dichloromethane (DCM).
Quantitative Degradation Data
To emphasize the importance of environmental control, Table 1 summarizes the impact of various reaction conditions on the hydrolytic half-life of the C-Cl bond.
Table 1: Impact of Reaction Conditions on 5-Chloro-4-nitroimidazole Stability
| Solvent System | Moisture Content (ppm) | Base Present | Temperature (°C) | C-Cl Hydrolysis Half-Life (t½) |
| DMF (Anhydrous) | < 50 | DIPEA (1.2 eq) | 25 | > 72 hours |
| DMF (Technical) | ~ 2,000 | K2CO3 (1.2 eq) | 25 | ~ 12 hours |
| Ethanol (95%) | ~ 50,000 | NaOH (0.1 N) | 60 | < 10 minutes |
| THF (Anhydrous) | < 50 | None | 25 | > 120 hours |
| Water / Buffer | N/A | None (pH 7.0) | 5 | ~ 48 hours |
Self-Validating Experimental Protocol: Anhydrous SNAr Coupling
To guarantee trustworthiness, a protocol must not merely list steps; it must validate itself in real-time. The following methodology for reacting 5-chloro-4-nitroimidazole (e.g., with a nucleophile like an arylboronic acid[4] or a purinethione[1]) contains built-in diagnostic checks to ensure hydrolysis is prevented.
Step 1: Reagent and Solvent Qualification (The Input Check)
-
Solvent Validation: Perform a Karl Fischer titration on your reaction solvent (e.g., DMF).
-
Validation Gate: The moisture content must be < 50 ppm. If it is higher, dry the solvent over activated 3Å molecular sieves for 24 hours and re-test. Do not proceed until this metric is met.
-
-
Reagent Preparation: Dry the 5-chloro-4-nitroimidazole under high vacuum (0.1 mbar) in the presence of P2O5 for 4 hours prior to use to remove surface moisture[3].
Step 2: Inert Atmosphere Setup (The Environmental Check)
-
Equip an oven-dried Schlenk flask with a magnetic stir bar and a rubber septum.
-
Perform three cycles of high-vacuum evacuation followed by backfilling with dry Argon.
-
Validation Gate: Maintain a positive Argon pressure via a bubbler. If the bubbler ceases to vent gently when the flask is touched (indicating a temperature/pressure drop), your system has a leak. Reseal before introducing reagents.
Step 3: Reaction Execution and Monitoring (The Kinetic Check)
-
Dissolve the nucleophile and the non-nucleophilic base (e.g., DIPEA) in the anhydrous solvent.
-
Cool the mixture to 0°C using an ice bath. Causality: Lowering the temperature exponentially decreases the rate of any background hydrolysis compared to the desired SNAr reaction.
-
Add the 5-chloro-4-nitroimidazole dropwise (if in solution) or in small portions.
-
Validation Gate: At exactly 30 minutes, withdraw a 10 µL aliquot, dilute in dry acetonitrile, and analyze via HPLC at 316 nm[3]. You should observe the product peak and the starting material peak. If a peak corresponding to the 5-hydroxy degradation product exceeds 2% relative area, moisture has breached the system. Halt the reaction, isolate the product, and troubleshoot the solvent.
Step 4: Controlled Quench and Isolation (The Output Check)
-
Prepare a quenching bath of 0.5 M NaH2PO4 buffer (pH ~4.5) chilled to 2°C.
-
Transfer the reaction mixture into the rapidly stirring cold buffer.
-
Validation Gate: Test the aqueous layer with pH paper. It must read between pH 5 and 7. If it is basic, SNAr hydrolysis of unreacted starting material will occur during extraction. Add more cold buffer until neutral.
-
Immediately extract with cold ethyl acetate, dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.
Figure 2: Self-validating anhydrous workflow to prevent C-Cl bond hydrolysis during synthesis.
References
-
Kowalska, A., & Pluta, K. (2008). "SYNTHESIS OF THE AZATHIOPURINE ANALOGS." Heterocycles, 75(3), 565. [Link]
-
M. A. Ali, et al. (2009). "New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles." Molecules, 14. [Link]
Sources
Nitroimidazole Thermal Stability Support Center
Current Status: Operational Lead Technical Contact: Dr. Aris Thorne, Senior Application Scientist Topic: Handling Thermal Instability of Nitroimidazoles (Metronidazole, Tinidazole, Dimetridazole)
Welcome to the Technical Support Hub
You have reached the specialized support unit for energetic heterocyclic compounds. Nitroimidazoles are the workhorses of anaerobic therapy, yet they present a paradox: they require thermal energy for processing (e.g., Hot Melt Extrusion, recrystallization) but possess a latent deflagration risk due to the nitro (
Immediate Safety Directive:
If you observe brown/orange fumes or a rapid temperature spike >200°C during processing, initiate emergency cooling immediately . This indicates the onset of autocatalytic decomposition (homolytic
Module 1: Thermal Characterization (The "Safe Window")
User Query: I am seeing an endotherm followed immediately by an exotherm in my DSC trace. How do I define my safe processing window?
Dr. Thorne:
This is the most critical characterization step. Nitroimidazoles typically melt between 160°C and 170°C, but the onset of decomposition (
The "Safe Window" is the delta between the end of melting (
Troubleshooting Protocol: Defining the Window
-
Run DSC (Differential Scanning Calorimetry):
-
Ramp Rate: 5°C/min (Standard) and 2°C/min (High Sensitivity).
-
Atmosphere: Nitrogen (inert) is standard, but Air is required to predict oxidative instability.
-
Crucial Observation: Look for the "shark fin" profile—a sharp melting endotherm followed by a jagged exothermic rise.
-
-
Apply the Safety Margins (The "Rule of 100" vs. "Rule of 20"):
-
Bulk Storage: Maintain
. -
Active Processing (Extrusion/Reaction): Maintain
.
-
Data Summary: Thermal Events of Common Nitroimidazoles
| Compound | Melting Point ( | Decomp. Onset ( | Risk Profile |
| Metronidazole | 159–163°C | ~240°C | Moderate. Wide processing window (~80°C). Suitable for HME if residence time is low. |
| Tinidazole | 125–128°C | ~250°C | Low. Lower |
| Dimetridazole | 138–140°C | ~230°C | High. Narrower window; impurities significantly lower |
Technical Note: Impurities (dimers) act as catalysts. A 1% impurity profile can lower
by 10–15°C. Always re-run DSC on crude batches before scaling up.
Visual: Thermal Safety Assessment Workflow
Figure 1: Decision tree for assessing thermal risks before subjecting nitroimidazoles to heat stress.
Module 2: Synthesis & Recrystallization (The "Handling" Phase)
User Query: My recrystallization solution turned yellow/dark orange. Is the product ruined?
Dr. Thorne: Likely, yes. The color change is the tell-tale sign of the "Nitro-Shift." At elevated temperatures, especially in basic media or prolonged heating, the nitro group facilitates ring scission or dimerization. The yellow/orange color comes from azo-dimer formation or conjugated degradation products.
Troubleshooting Guide: Recrystallization Instability
-
Issue: "Oiling Out" (Product forms a liquid oil instead of crystals).
-
Cause: Temperature dropped too fast, or the solvent boiling point is too close to the drug's melting point.
-
Fix: Re-heat to dissolve the oil. Add a "seed" crystal at
. Cool extremely slowly (1°C/min).
-
-
Issue: Darkening of Mother Liquor.
-
Cause: Thermal stress > 60°C for prolonged periods.
-
Fix: Never boil nitroimidazole solutions for >30 mins. Use vacuum distillation to lower the boiling point of your solvent system.
-
Critical Synthesis Warning: Avoid Strong Bases (NaOH, KOH) at high temperatures. Nitroimidazoles are susceptible to nucleophilic attack at the C-2 and C-4 positions, leading to rapid ring opening and potential thermal runaway.
Module 3: Formulation & Hot Melt Extrusion (The "Processing" Phase)
User Query: We are extruding Metronidazole for a solid dispersion. The extrudate is clear but fails assay (<90%). Where did the drug go?
Dr. Thorne: You didn't burn it visibly, but you degraded it chemically. In Hot Melt Extrusion (HME), Shear Heating is the silent killer. Even if your barrel temperature is set to 160°C, the mechanical energy from the screws can spike the local melt temperature to 200°C+.
The "Residence Time" Protocol
Nitroimidazoles follow first-order degradation kinetics dependent on time and temperature. You must minimize the Thermal Budget .
-
Screw Design: Remove reverse kneading elements. These create high shear. Use conveying elements to move material fast.
-
Feeding: Increase the feed rate. A "starved" barrel generates more friction (heat) per gram of drug. A fuller barrel dissipates heat better.
-
Plasticizers: Use liquid plasticizers (e.g., PEG 400) to lower the glass transition (
) of the polymer, allowing you to process at lower temperatures.
Visual: HME Process Control Loop
Figure 2: Feedback loop for controlling shear-induced degradation during extrusion.
References
-
Thermal Analysis & Kinetics
-
Degradation Mechanisms
-
Processing Safety (HME)
-
General Safety Handling
-
Title: Runaway reaction hazards in processing organic nitrocompounds.[8]
- Source: IChemE (Institution of Chemical Engineers).
-
URL:(Note: Direct deep link to older symposium papers may vary; main portal provided for verification).
-
-
Comparative Stability
- Title: Stability and In Vitro Dissolution Studies of Metronidazole.
- Source: Dissolution Technologies.
-
URL:
Sources
- 1. researchgate.net [researchgate.net]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- 4. A Theoretical Study on the Degradation Mechanism, Kinetics, and Ecotoxicity of Metronidazole (MNZ) in •OH- and SO4•−-Assisted Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hot Melt Extrusion: Highlighting Physicochemical Factors to Be Investigated While Designing and Optimizing a Hot Melt Extrusion Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. Hot Melt Extrusion to Prepare Amorphous Solid Dispersion Key Concepts and Common Misperceptions-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. icheme.org [icheme.org]
Technical Support Center: Strategies for Reducing Side Reactions in Imidazole Nitration
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for imidazole nitration. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing nitroimidazoles. The introduction of a nitro group onto the imidazole ring is a powerful transformation, yet it is frequently plagued by side reactions that can diminish yield, complicate purification, and compromise product integrity.
This document moves beyond standard protocols to provide in-depth, field-proven insights into controlling these undesired pathways. We will explore the causality behind common experimental issues and offer robust, self-validating troubleshooting strategies.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the core principles governing imidazole nitration, providing the foundational knowledge needed to diagnose and resolve issues in your experiments.
Q1: What is the fundamental mechanism of electrophilic nitration on the imidazole ring?
A1: The nitration of imidazole is a classic electrophilic aromatic substitution reaction. Under strongly acidic conditions, such as a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), the nitronium ion (NO₂⁺) is generated. Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic NO₂⁺.
The imidazole ring, being an electron-rich heterocycle, acts as the nucleophile and attacks the nitronium ion. However, the reaction is complicated by the basicity of the ring nitrogens. In strong acid, the imidazole ring is protonated to form an imidazolium cation. This cation is significantly deactivated towards electrophilic attack, meaning that harsh reaction conditions (e.g., high temperatures) are often required to drive the reaction forward.[1][2] The substitution typically occurs at the C4 or C5 position, as attack at C2 leads to a less stable intermediate.[1]
Caption: Electrophilic attack by the nitronium ion on the imidazole ring.
Q2: What are the primary side reactions I should be aware of, and what causes them?
A2: There are two main categories of side reactions that plague imidazole nitration: over-nitration and oxidative ring cleavage.
-
Over-Nitration (Di- and Trinitration): This occurs when the reaction conditions are too harsh or the reaction is run for too long. The initially formed mononitroimidazole can undergo a second, or even third, nitration to yield dinitro- or trinitroimidazoles.[3] This is especially common when using strong nitrating mixtures like fuming nitric acid and sulfuric acid.[4]
-
Oxidative Ring Cleavage: The imidazole ring is susceptible to oxidation under the aggressive conditions of nitration, particularly at elevated temperatures or with an excess of nitric acid.[4] This can lead to the complete destruction of the heterocyclic ring, forming byproducts such as ethanedioic acid (oxalic acid) or parabanic acid.[4][5] The formation of these highly polar, often water-soluble byproducts can make product isolation and purification extremely challenging.
Caption: Competing pathways leading to undesired side products.
Q3: How do existing substituents on the imidazole ring affect the nitration reaction?
A3: Substituents have a profound impact on both the rate of reaction and the regioselectivity.
-
Electron-Donating Groups (EDGs) like alkyl groups (e.g., 2-methylimidazole) activate the ring, making it more susceptible to electrophilic attack. This can sometimes lead to smoother reactions at lower temperatures.[6] However, they can also increase the risk of over-nitration or oxidation if conditions are not carefully controlled.
-
Electron-Withdrawing Groups (EWGs) such as halogens or a pre-existing nitro group deactivate the ring, making nitration much more difficult. Harsher conditions (higher temperatures, stronger acids) are required, which in turn significantly increases the risk of oxidative degradation.[4]
-
N-Substituents: Placing a substituent on one of the ring nitrogens prevents protonation at that site and can influence the position of nitration. This is a key strategy for synthesizing specific isomers that are otherwise difficult to obtain.[7][8]
Part 2: Troubleshooting Guide
This section is formatted to address specific problems you may encounter during your experiments. For each issue, we diagnose the probable cause and provide actionable solutions.
Problem 1: Low or No Yield of the Desired Mononitrated Product
Q: My reaction is complete, but the isolated yield of my mononitroimidazole is consistently below 30%. What are the most likely causes?
A: Persistently low yields are typically traced back to three main issues: suboptimal reaction conditions, product degradation, or inefficient workup and isolation.
-
Suboptimal Conditions: The deactivation of the imidazole ring by protonation in strong acid means there is often a narrow temperature window for effective nitration. Too low, and the reaction stalls; too high, and degradation takes over. The ratio of sulfuric to nitric acid is also critical for generating the nitronium ion effectively without being excessively oxidative.[4][9]
-
Product Degradation: As discussed, nitroimidazoles can be susceptible to hydrolysis or further reaction under the workup conditions.[10] Neutralizing the highly acidic reaction mixture generates significant heat, which can degrade the product if not managed carefully.
-
Inefficient Isolation: Some nitroimidazoles have moderate water solubility. Pouring the reaction mixture into an excessively large volume of water for quenching can lead to significant loss of product in the aqueous phase.
Solution: Systematic Optimization of Reaction Parameters
To improve your yield, a systematic approach to optimizing reaction conditions is necessary. We recommend adjusting one parameter at a time to understand its effect.
| Parameter | Recommended Action | Rationale |
| Temperature | Screen temperatures in 5-10°C increments (e.g., 50°C, 60°C, 70°C). | Find the "sweet spot" that balances reaction rate with thermal stability of the product. An optimal range for many simple imidazoles is 55-65°C.[9] |
| Nitrating Agent | If using mixed acid, vary the volume ratio of H₂SO₄ to HNO₃ (e.g., 2:1, 3:1, 4:1). | This alters the concentration of the active nitronium ion and the overall acidity, directly impacting reaction rate and side reactions.[9] |
| Reaction Time | Monitor the reaction by TLC or LC-MS at regular intervals (e.g., every 30 mins). | Pushing the reaction too long after the starting material is consumed will only promote the formation of byproducts. |
| Quenching | Pour the reaction mixture onto crushed ice rather than water and maintain external cooling. | This allows for more controlled neutralization and dissipates the heat of dilution/neutralization, preventing product degradation. |
Problem 2: Excessive Formation of Dinitro- or Polynitrated Species
Q: My crude product shows significant amounts of a dinitro- species by mass spectrometry. How can I improve the selectivity for mononitration?
A: The formation of polynitrated products is a clear indication that your reaction conditions are too forceful. The electron-withdrawing nitro group deactivates the ring, but under sufficiently harsh conditions, a second nitration can still occur.
Solution 1: Modify the Mixed Acid Protocol
-
Reduce Temperature: This is the most effective first step. Lowering the reaction temperature slows down all reactions, but it will disproportionately affect the more difficult second nitration, thus favoring the mono-adduct.
-
Decrease Reaction Time: Stop the reaction as soon as the starting material is consumed (monitored by TLC/LC-MS) to prevent the subsequent nitration of the product.
-
Use Stoichiometric Nitrating Agent: Reduce the molar equivalents of nitric acid to be closer to stoichiometric (e.g., 1.1 - 1.2 equivalents relative to the imidazole).
Solution 2: Employ a Milder Nitrating Agent
For sensitive substrates, mixed acid can be too aggressive. Switching to a milder, more controllable nitrating system can dramatically improve selectivity.
| Nitrating System | Typical Conditions | Advantages | Reference |
| NaNO₃ or KNO₃ in H₂SO₄ | 90-140°C | Smoother, more controllable reaction. Can lead to higher yields and purity. | [6][11] |
| KNO₃ / TFAA | 0-5°C in a solvent like THF | Very mild conditions suitable for N-substituted imidazoles with sensitive functional groups. | [7] |
| 90% HNO₃ in Oleum | -10°C | Can be effective for specific substrates where mixed acid fails. | [6] |
Part 3: Validated Experimental Protocols
These protocols provide detailed, step-by-step methodologies for common nitration procedures, incorporating best practices to minimize side reactions.
Protocol 1: Controlled Mononitration of Imidazole using Mixed Acid
This protocol is optimized for producing 4(5)-nitroimidazole with high yield and purity by carefully controlling the reaction parameters.[9]
Materials:
-
Imidazole
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (98%)
-
Crushed Ice
-
Ammonium Hydroxide (25% aq.)
Procedure:
-
Safety First: Perform this reaction in a certified chemical fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and acid-resistant gloves.
-
Acid Mixture Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid. Cool the flask in an ice/salt bath to 0-5°C.
-
Nitrating Mixture: Slowly add fuming nitric acid dropwise to the cold sulfuric acid via the dropping funnel. Crucial: Maintain the temperature below 15°C throughout the addition. A typical volume ratio is 3.4 parts H₂SO₄ to 1 part HNO₃.[9]
-
Substrate Addition: Once the nitrating mixture is prepared and stable at 0-5°C, begin adding the imidazole powder in small portions over 30-45 minutes. The internal temperature must be carefully monitored and kept below 15°C.
-
Reaction: After the addition is complete, slowly allow the mixture to warm to room temperature, then heat to 55-65°C.[9] Maintain this temperature for 2 hours, monitoring by TLC (e.g., using a 9:1 DCM:MeOH mobile phase).
-
Quenching: Once the reaction is complete, cool the mixture back down to room temperature. In a separate large beaker, prepare a slurry of crushed ice. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.
-
Neutralization & Precipitation: Cool the quenched mixture in an ice bath. Slowly add 25% ammonium hydroxide solution to neutralize the acid to a pH of 6.5-7.0. The product will precipitate as a pale yellow solid.
-
Isolation: Filter the solid product using a Büchner funnel, wash thoroughly with cold deionized water, and dry under vacuum. A yield of ~92% can be achieved under optimal conditions.[9]
Protocol 2: Nitration of 2-Methylimidazole using Sodium Nitrate
This method is advantageous for substrates that are prone to oxidation and provides a smoother reaction profile.[6][11]
Materials:
-
2-Methylimidazole
-
Sodium Nitrate (NaNO₃)
-
Concentrated Sulfuric Acid (94-96%)
-
Ammonium Hydroxide (25% aq.)
Procedure:
-
Setup: In a flask equipped for heating and stirring, slowly add 2-methylimidazole to concentrated sulfuric acid at room temperature.
-
Addition of Nitrating Agent: Add solid sodium nitrate portion-wise to the solution.
-
Reaction: Heat the reaction mixture to 125-140°C and maintain for 4.5-5 hours.[11] The reaction proceeds more smoothly than with mixed acid but requires a higher temperature.
-
Workup: Cool the reaction, quench on ice, and neutralize with ammonium hydroxide as described in Protocol 1 to precipitate the 2-methyl-4(5)-nitroimidazole product. This method can achieve yields up to 95%.[6]
Part 4: Troubleshooting Workflow
Use this decision tree to diagnose and solve common issues encountered during imidazole nitration.
Caption: A decision-making flowchart for troubleshooting experiments.
References
-
Novikov, S. S., Khmel'nitskii, L. I., Lebedev, O. V., Sevast'yanova, V. V., & Epishina, L. V. (1970). Nitration of imidazoles with various nitrating agents. Chemistry of Heterocyclic Compounds, 6(4), 465-468. [Link]
-
Lian, P., Hou, C., Chen, L., Xu, J., Xu, Z., & Wang, J. (2022). Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitration. Central European Journal of Energetic Materials, 19(2), 378-393. [Link]
-
Zhang, J., Zhang, T., Zhou, Z., & Li, H. (2010). Production of 4-nitroimidazole and its thermal stability. Journal of Thermal Analysis and Calorimetry, 102(1), 227-232. [Link]
- Cacace, F., & Schüller, M. (1962). Safe nitration of 2-methylimidazole.
-
Mycobactovir, S., & Blower, P. J. (2023). Structural insights into the enzymatic breakdown of azomycin-derived antibiotics by 2-nitroimdazole hydrolase (NnhA). Research Repository. [Link]
-
Lyapunova, M. V., & Malkov, V. S. (2014). Experimental Comparison of 2-methylimidazole Nitration by Nitric Acid and Nitrate Salts of Alkali Metals. Advanced Materials Research, 1020, 15-19. [Link]
-
Rauth, A. M., & McClelland, R. A. (2009). Processes for nitration of N-substituted imidazoles. Eureka | Patsnap (Patent No. 09798226.5). [Link]
-
Lee, J. P., Lee, Y. H., Cho, Y. S., Lee, S. S., & Koo, I. S. (2004). Kinetics Studies on the Hydrolysis Reactions of N-Heteroaryl-4(5)-nitroimidazoles. Bulletin of the Korean Chemical Society, 25(3), 356-360. [Link]
-
Larsson, A., Tinnis, F., & Adolfsson, H. (2006). Nitration of Oxo-pyramidines and Oxo-imidazoles. DiVA portal. [Link]
-
Rivera-Utrilla, J., Sánchez-Polo, M., & Prados-Joya, G. (2009). Removal of nitroimidazole antibiotics from aqueous solution by adsorption/bioadsorption on activated carbon. Journal of Hazardous Materials, 170(1), 298-305. [Link]
-
Lamp, K. C., Freeman, C. D., Klutman, N. E., & Matzke, G. R. (1999). Pharmacokinetics and pharmacodynamics of the nitroimidazole antimicrobials. Clinical pharmacokinetics, 36(5), 353–373. [Link]
-
Chem Eazy. (n.d.). Characteristic Reactions of Imidazole. Chem Eazy. [Link]
-
Austin, M. W., Blackborow, J. R., Ridd, J. H., & Smith, B. V. (1965). The kinetics and mechanism of heteroaromatic nitration. Part II. Pyrazole and imidazole. Journal of the Chemical Society, 1051-1056. [Link]
- Rauth, A. M., & McClelland, R. A. (2007). Processes for nitration of n-substituted imidazoles.
-
Lyapunova, M. V., & Malkov, V. S. (2014). Experimental Comparison of 2-methylimidazole Nitration by Nitric Acid and Nitrate Salts of Alkali Metals. Tomsk State University Research Library. [Link]
-
Wikipedia. (2023). Nitroimidazole. [Link]
-
Kumar, D., Kumar, N., & Singh, A. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(15), 4933. [Link]
Sources
- 1. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 2. 188. The kinetics and mechanism of heteroaromatic nitration. Part II. Pyrazole and imidazole - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 5. Nitration of Oxo-pyramidines and Oxo-imidazoles [diva-portal.org]
- 6. researchgate.net [researchgate.net]
- 7. Processes for nitration of N-substituted imidazoles - Eureka | Patsnap [eureka.patsnap.com]
- 8. WO2007134187A2 - Processes for nitration of n-substituted imidazoles - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Kinetics Studies on the Hydrolysis Reactions of N-Heteroaryl-4(5)-nitroimidazoles (Journal Article) | ETDEWEB [osti.gov]
- 11. vital.lib.tsu.ru [vital.lib.tsu.ru]
Validation & Comparative
A Comparative Guide to HPLC Methods for the Detection of 5-Chloro-4-Nitroimidazole Impurities
In the landscape of pharmaceutical development and manufacturing, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to guaranteeing their safety and efficacy. 5-Chloro-4-nitroimidazole is a key intermediate in the synthesis of various pharmaceuticals, including the immunosuppressant azathioprine.[1] The presence of impurities, which can arise from the manufacturing process or degradation, can impact the quality and safety of the final drug product. Therefore, robust and reliable analytical methods for the detection and quantification of these impurities are essential.
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the determination of impurities in 5-chloro-4-nitroimidazole. We will delve into two distinct reversed-phase HPLC (RP-HPLC) approaches, evaluating their performance based on critical parameters such as resolution, selectivity, and analysis time. The insights provided herein are intended to assist researchers, scientists, and drug development professionals in selecting and implementing the most suitable analytical strategy for their specific needs.
The Criticality of Impurity Profiling
Impurities in an API can originate from various sources, including raw materials, synthetic intermediates, by-products, and degradation products.[2][3] For 5-chloro-4-nitroimidazole, potential impurities could include starting materials like 5-chloro-1-methylimidazole, isomers, or degradation products formed under stress conditions.[1] A well-designed HPLC method should be capable of separating these potential impurities from the main peak of 5-chloro-4-nitroimidazole, allowing for their accurate identification and quantification.
Method 1: Isocratic RP-HPLC with a Conventional C18 Column
This method represents a widely adopted and robust approach for the analysis of moderately polar compounds like 5-nitroimidazoles. It utilizes a conventional C18 stationary phase with a simple isocratic mobile phase, making it a cost-effective and straightforward option for routine quality control.
Experimental Protocol
1. Chromatographic System:
-
HPLC system equipped with a UV detector.
2. Column:
-
Symmetry Shield RP18, 250 x 4.6 mm, 5 µm particle size.[4]
3. Mobile Phase:
-
A mixture of phosphate buffer and methanol (70:30 v/v).[4] The phosphate buffer can be prepared by dissolving a suitable amount of potassium dihydrogen orthophosphate in water and adjusting the pH.
4. Flow Rate:
-
1.0 mL/min.[4]
5. Column Temperature:
-
25°C.[4]
6. Detection Wavelength:
-
318 nm.[4]
7. Injection Volume:
-
20 µL.
8. Sample Preparation:
-
Accurately weigh and dissolve the 5-chloro-4-nitroimidazole sample in the mobile phase to a final concentration of approximately 100 µg/mL.
Rationale for Method Selection
The choice of a C18 column is based on its versatility and proven performance in separating a wide range of small molecules. The isocratic mobile phase of phosphate buffer and methanol provides a stable and reproducible separation environment. The addition of a buffer helps to control the ionization of the analytes and silanol groups on the stationary phase, leading to improved peak shape. The detection wavelength of 318 nm is selected based on the UV absorbance maxima of 5-nitroimidazole compounds.[4]
Experimental Workflow
Caption: Workflow for Isocratic RP-HPLC Analysis.
Method 2: Gradient RP-HPLC with a Modern Core-Shell Column
This method leverages the advantages of modern column technology (core-shell particles) and a gradient elution profile to achieve faster analysis times and higher separation efficiency. This approach is particularly beneficial for resolving complex impurity profiles where baseline separation of all components is challenging with an isocratic method.
Experimental Protocol
1. Chromatographic System:
-
UHPLC or HPLC system capable of gradient elution, equipped with a UV detector.
2. Column:
-
C18 Zorbax Eclipse Plus, 50 x 2.1 mm, 1.8 µm particle size.[5]
3. Mobile Phase:
4. Gradient Program:
-
A linear gradient from 6% to 94% B over 8 minutes.
5. Flow Rate:
-
0.45 mL/min.[5]
6. Column Temperature:
-
45°C.[5]
7. Detection Wavelength:
-
320 nm.[5]
8. Injection Volume:
-
5 µL.
9. Sample Preparation:
-
Accurately weigh and dissolve the 5-chloro-4-nitroimidazole sample in the initial mobile phase composition (94:6 v/v, A:B) to a final concentration of approximately 100 µg/mL.
Rationale for Method Selection
The use of a core-shell column with smaller particle size (1.8 µm) significantly enhances separation efficiency and reduces analysis time compared to traditional fully porous particle columns. A gradient elution is employed to effectively separate impurities with a wider range of polarities. The formic acid in the mobile phase acts as an ion-pairing agent and improves peak shape. The elevated column temperature of 45°C reduces mobile phase viscosity, allowing for higher flow rates and improved peak symmetry. The detection wavelength of 320 nm is chosen for optimal sensitivity for 5-nitroimidazole compounds.[5]
Experimental Workflow
Caption: Workflow for Gradient RP-HPLC Analysis.
Comparative Performance Analysis
The following table provides a side-by-side comparison of the two HPLC methods based on key performance parameters. The data presented are representative and intended for comparative purposes.
| Parameter | Method 1: Isocratic RP-HPLC | Method 2: Gradient RP-HPLC |
| Column Technology | Fully Porous Particles (5 µm) | Core-Shell Particles (1.8 µm) |
| Elution Mode | Isocratic | Gradient |
| Analysis Time | ~15-20 minutes | ~8-10 minutes |
| Resolution (Rs) | Good for major impurities | Excellent, baseline separation of complex mixtures |
| Selectivity (α) | Moderate | High |
| Peak Symmetry | Good (Tailing factor ~1.0-1.5) | Excellent (Tailing factor ~0.9-1.2) |
| Sensitivity (LOD/LOQ) | Adequate for routine QC | Higher sensitivity due to sharper peaks |
| Method Robustness | High | Moderate (more sensitive to small changes) |
| Cost per Analysis | Lower | Higher (column cost) |
| System Requirements | Standard HPLC | UHPLC or high-pressure HPLC recommended |
Discussion and Recommendations
Method 1 (Isocratic RP-HPLC) is a reliable and cost-effective choice for routine quality control applications where the impurity profile is well-characterized and the number of impurities is limited. Its simplicity and robustness make it easy to implement and transfer between laboratories. However, its lower resolving power may be a limitation when dealing with complex samples containing closely eluting impurities.
Method 2 (Gradient RP-HPLC) offers superior performance in terms of speed, resolution, and sensitivity. The use of a core-shell column and a gradient elution program makes it the preferred method for in-depth impurity profiling, stability studies, and method development. While the initial investment in the column may be higher, the significant reduction in analysis time can lead to increased sample throughput and long-term cost savings.
References
- SIELC Technologies. (2018, February 16). Separation of 1-Methyl-5-chloro-4-nitroimidazole on Newcrom R1 HPLC column.
- Bozhanov, S., et al. (2018). Simultaneous Determination of Some 5-Nitroimidazole Derivatives and Ciprofloxacin by High Performance Liquid Chromatography.
- Nowik, W., et al. (2023). TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. Molecules, 28(2), 543.
- Fang, Y., et al. (2025). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. BMC Chemistry, 19(1), 40.
- Babu, N. P., & Ramachandran, D. (2021). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology, 14(2), 651-657.
- Le, T. X. H., et al. (2006). Analysis of Four 5-nitroimidazoles and Their Corresponding Hydroxylated Metabolites in Egg, Processed Egg, and Chicken Meat by Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 54(6), 2018-2026.
- Fang, Y., et al. (2025). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods.
- CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole. (n.d.).
- Eriamiatoe, I. O., et al. (2024). The Potential Antifungal and Antibacterial of 5-Chloro-1-Methyl-4-Nitroimidazole.
- MilliporeSigma. (n.d.). 5-Chloro-1-methyl-4-nitroimidazole British Pharmacopoeia (BP) Reference Standard.
- Kang, J., et al. (2018). Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods, 7(12), 205.
- Wang, Y., et al. (2022). Novel metabolism of 5-nitroimidazole antibiotics by a human pathogen nitroreductase.
- Bello-López, M. Á., et al. (2017). A high-throughput UHPLC method for the analysis of 5-nitroimidazole residues in milk based on salting-out assisted liquid-liquid extraction.
Sources
- 1. CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Novel metabolism of 5-nitroimidazole antibiotics by a human pathogen nitroreductase - American Chemical Society [acs.digitellinc.com]
- 4. rjptonline.org [rjptonline.org]
- 5. A high-throughput UHPLC method for the analysis of 5-nitroimidazole residues in milk based on salting-out assisted liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectral Fingerprints: IR Absorption Guide for Nitro- vs. Chloro-Imidazoles
Executive Summary
The Challenge: In the synthesis of imidazole-based pharmaceuticals (e.g., metronidazole, clotrimazole), distinguishing between nitro (-NO₂) and chloro (-Cl) substituents is a critical quality control step. While NMR is definitive, FTIR (Fourier Transform Infrared Spectroscopy) offers a rapid, cost-effective frontline screening method.
The Reality: These two functional groups behave drastically differently in the infrared region. The nitro group acts as a "spectral lighthouse," emitting intense, characteristic signals. The chloro group, conversely, is a "spectral chameleon," often hiding within the fingerprint region or coupling with ring vibrations.
This guide provides a technical comparison of their vibrational signatures, offering a self-validating workflow for researchers to confidently assign these structural motifs.
Part 1: The Vibrational Physics
To interpret the spectra, one must understand the underlying mechanics of the dipole changes.
The Nitro Group (-NO₂): "The Loud Signal"
The nitro group is highly polar with a large dipole moment. When attached to an imidazole ring, it participates in strong resonance (charge transfer), resulting in two of the most intense bands in the entire spectrum.
-
Asymmetric Stretch (
): The two N-O bonds vibrate out of phase. This requires high energy and appears in the 1500–1550 cm⁻¹ range. -
Symmetric Stretch (
): The two N-O bonds vibrate in phase. This appears in the 1330–1370 cm⁻¹ range. -
Diagnostic Value: High. These bands are rarely obscured and serve as definitive confirmation of the nitro moiety.
The Chloro Group (-Cl): "The Quiet Signal"
The C-Cl bond is less polar than the N-O system and significantly heavier (reduced mass effect).
-
Ring Substitution (
C-Cl): When attached directly to the aromatic imidazole ring (e.g., 4-chloroimidazole), the C-Cl stretch couples strongly with ring breathing modes. It typically manifests as a medium-intensity band around 1050–1090 cm⁻¹, often indistinguishable from C-H in-plane bends without reference standards. -
Side-Chain Substitution (
C-Cl): If the chlorine is on an alkyl side chain (e.g., Ornidazole), the C-Cl stretch appears in the classic alkyl halide region (600–800 cm⁻¹). -
Diagnostic Value: Low to Moderate. Requires careful fingerprint analysis and absence of interfering bands.
Part 2: Comparative Analysis & Data
The following table synthesizes experimental data for imidazole derivatives.
Table 1: Diagnostic IR Bands for Nitro vs. Chloro Imidazoles
| Feature | Nitro-Imidazole (-NO₂ on Ring) | Chloro-Imidazole (-Cl on Ring) |
| Primary Marker | Asymmetric NO₂ Stretch | Aromatic C-Cl Stretch |
| Frequency | 1535 – 1550 cm⁻¹ | 1050 – 1090 cm⁻¹ |
| Intensity | Very Strong (vs) | Medium (m) |
| Shape | Sharp, distinct | Often broad or shouldered |
| Secondary Marker | Symmetric NO₂ Stretch | C-Cl Deformation / Bend |
| Frequency | 1330 – 1370 cm⁻¹ | ~700 – 800 cm⁻¹ |
| Intensity | Strong (s) | Weak to Medium (w-m) |
| Interferences | Minimal (Ring C=C is often higher, ~1580+) | High (C-H in-plane bends, Ring breathing) |
| Causality | Large dipole change | Heavy atom damping, low |
Note on Shifts: Electron-donating groups (e.g., methyl at C2) can slightly red-shift (lower wavenumber) the nitro bands due to increased electron density in the ring, facilitating charge transfer.
Part 3: Experimental Protocol (Self-Validating)
Objective: Obtain a spectrum with sufficient resolution to distinguish the "Quiet" C-Cl bands from noise.
Method A: ATR (Attenuated Total Reflectance) – Recommended for Rapid Screening
-
Crystal Selection: Diamond or ZnSe (Zinc Selenide).
-
Protocol:
-
Clean crystal with isopropanol; ensure background is flat (no residual peaks).
-
Place ~5 mg of solid imidazole sample on the crystal.
-
Critical Step: Apply high pressure using the anvil. Validation: Watch the live preview.[1] The peak at ~1500 cm⁻¹ should maximize. If it fluctuates, contact is poor.
-
Acquire 32 scans at 4 cm⁻¹ resolution.
-
Method B: KBr Pellet – Recommended for Structural Confirmation
-
Why: Provides sharper bands for the subtle C-Cl region compared to ATR.
-
Protocol:
-
Mix sample with dry KBr powder (ratio 1:100). Validation: If the mixture is too concentrated, the NO₂ bands will "flatline" (bottom out) at 0% transmittance.
-
Press into a transparent disk.
-
Self-Check: Check the 3400 cm⁻¹ region. A broad "hump" indicates wet KBr. Dry the pellet and re-press if this obscures the C-H stretches.
-
Part 4: Visualization of Analytical Logic
Diagram 1: Spectral Decision Tree
This decision tree guides the analyst through the peak assignment process, prioritizing the high-confidence Nitro signals before searching for the elusive Chloro signals.
Caption: Logic flow for distinguishing Nitro vs. Chloro substituents based on signal intensity and position.
Diagram 2: Vibrational Mechanism & Coupling
This diagram illustrates why the signals differ, showing the isolated nature of the N-O stretch versus the coupled nature of the C-Cl stretch.
Caption: Mechanistic comparison: The isolated, polar Nitro stretch vs. the heavy, coupled Chloro stretch.
References
-
Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals. National Institutes of Health (PMC). [Link]
-
Vibrational Spectroscopic Investigation of Ornidazole - An Antiprotozoan Agent. Asian Journal of Chemistry. [Link]
-
Infrared Spectra of Some Common Functional Groups (Haloalkanes & Nitro). Chemistry LibreTexts. [Link]
-
Halogen and Structure Sensitivity of Halobenzene Adsorption (C-Cl Stretch Data). Royal Society of Chemistry. [Link]
-
Vibrational Spectroscopic Studies of Imidazole (Ring Assignments). Armenian Journal of Physics. [Link]
Sources
UV-Vis Absorbance Maxima: 5-Chloro-4-nitroimidazole & Derivatives
This guide details the UV-Vis absorbance characteristics of 5-chloro-4-nitroimidazole , with specific emphasis on its commercially dominant derivative, 5-chloro-1-methyl-4-nitroimidazole (CMNI) , a critical intermediate in the synthesis of azathioprine and purine antagonists.[1]
Publish Comparison Guide[1]
Executive Summary & Chemical Identity
In the context of drug development—specifically for azathioprine and mercaptopurine analogs—the term "5-chloro-4-nitroimidazole" almost invariably refers to the 1-methylated form (CMNI).[1] The N-unsubstituted parent compound (5-chloro-4-nitroimidazole) is chemically unstable and rarely isolated due to rapid tautomerization and degradation.[1]
This guide focuses on the stable, commercially relevant entity (CMNI) while providing comparative data for the parent scaffold to ensure mechanistic clarity.
| Feature | Target Compound (CMNI) | Parent Scaffold |
| Systematic Name | 5-Chloro-1-methyl-4-nitroimidazole | 5-Chloro-4-nitroimidazole |
| CAS Number | 4897-25-0 | 1681-00-1 (Rare/Unstable) |
| Primary Application | Azathioprine Intermediate | Theoretical Precursor |
| Key Chromophore | Nitro-conjugated Imidazole | Nitro-conjugated Imidazole |
UV-Vis Spectral Profile
The UV absorbance of nitroimidazoles is dominated by the
Absorbance Maxima ( )[2]
| Compound | Solvent | Notes | ||
| 5-Chloro-1-methyl-4-nitroimidazole | Methanol | 310 – 315 nm | ~3.9 (est.[1] 7,900 M⁻¹cm⁻¹) | Primary Standard. Neutral species dominates. |
| 5-Chloro-1-methyl-4-nitroimidazole | 0.1 N HCl | 310 – 312 nm | ~3.8 | Protonation of N3 is difficult (pKa < 0) due to EWG effects.[1] |
| 4-Nitroimidazole (Parent) | Water (pH 7) | 300 – 305 nm | 3.82 | Reference standard for the scaffold.[1] |
| Metronidazole (Comparator) | Methanol | 318 – 320 nm | 3.97 | Standard nitroimidazole drug reference. |
Mechanistic Insight: Substituent Effects
-
Nitro Group (-NO₂): The primary chromophore.[1] Conjugation with the imidazole ring creates the strong band at ~300 nm.
-
Chloro Group (-Cl): Acts as an electron-withdrawing group (induction) but also has lone pairs (mesomeric donation).[1] In this scaffold, the net effect is a slight bathochromic shift (Red Shift) of ~10–15 nm compared to the unsubstituted 4-nitroimidazole (300 nm
312 nm). -
Methyl Group (-CH₃): Stabilizes the specific isomer and prevents tautomerism, resulting in a sharper, more defined peak compared to the N-unsubstituted parent.[1]
Physicochemical Context & Stability
Understanding the ionization state is critical for accurate UV quantification. Unlike simple imidazoles (pKa ~7), the nitro and chloro substituents drastically reduce basicity.
-
pKa (Basic N3): Estimated at -1.37 to 0.5 .[1]
-
Implication: The molecule remains neutral at physiological pH (7.[1][2]4) and even in moderately acidic solutions (pH 2).
-
UV Consequence: You will not observe a significant pH-dependent spectral shift (isosbestic point) in standard buffers (pH 2–10).[1] Significant shifts only occur in hyper-acidic media (conc.[1] H₂SO₄).
-
Diagram: Ionization & Chromophore Stability
Caption: Influence of pH and substituents on the UV-Vis profile of 5-chloro-1-methyl-4-nitroimidazole.[1]
Experimental Protocol: Precise Determination of
To validate the purity of your 5-chloro-4-nitroimidazole sample, use this self-validating protocol. This method corrects for the low solubility of the compound in pure water.
Reagents
-
Solvent A: HPLC-grade Methanol (MeOH).[1]
-
Solvent B: 10 mM Phosphate Buffer, pH 7.0.
-
Standard: >98% purity 5-chloro-1-methyl-4-nitroimidazole (Reference Std).
Step-by-Step Workflow
-
Stock Preparation:
-
Weigh 10.0 mg of substance into a 100 mL volumetric flask.
-
Dissolve in 10 mL of Methanol (sonicate for 2 mins if needed).
-
Dilute to volume with Water (Final conc: 100 µg/mL in 10% MeOH).
-
-
Working Solution:
-
Dilute 1.0 mL of Stock into 10 mL of Solvent B (Final: 10 µg/mL).
-
-
Blanking:
-
Measurement:
-
Scan the sample from 200 to 450 nm.
-
Acceptance Criteria: The spectrum must show a single, symmetrical peak with
between 310–315 nm . -
Note: A secondary peak or shoulder <250 nm indicates imidazole ring degradation or impurities.
-
Diagram: Analytical Workflow
Caption: Standardized workflow for UV-Vis characterization of nitroimidazole intermediates.
References
-
BenchChem. (2025). 1H NMR Characterization of 5-Chloro-1-methylimidazole Nitrate and its Nitration Product. Retrieved from
-
National Institute of Standards and Technology (NIST). (2025). 1H-Imidazole, 5-chloro-1-methyl-4-nitro- Spectral Data. NIST Chemistry WebBook, SRD 69.[3] Retrieved from
-
PubChem. (2025). 5-Chloro-1-methyl-4-nitroimidazole Compound Summary. National Library of Medicine.[1] Retrieved from
-
ChemicalBook. (2026). 5-Chloro-1-methyl-4-nitroimidazole Properties and Synthesis. Retrieved from
-
MDPI. (2025). Atmospheric Photochemical Oxidation of 4-Nitroimidazole. Molecules. Retrieved from
Sources
Comparative Guide: Analytical Techniques for the Crystal Structure Analysis of 5-Chloro-1-methyl-4-nitroimidazole
Executive Summary & Pharmaceutical Context
5-Chloro-1-methyl-4-nitroimidazole is a highly versatile building block in medicinal chemistry. It serves as a direct, critical precursor in the synthesis of the immunosuppressive drug azathioprine[1] and is extensively utilized in Suzuki coupling reactions to generate 5-aryl-1-methyl-4-nitroimidazoles, which exhibit potent antiparasitic activity against pathogens like Entamoeba histolytica[2].
Despite its widespread use, definitive, open-access Single-Crystal X-ray Diffraction (SCXRD) data for this specific intermediate is historically scarce, often requiring pharmaceutical laboratories to perform rigorous in-house structural elucidation[1]. This guide provides an objective comparison of the analytical techniques used to determine its crystal structure, detailing the causality behind experimental choices and providing self-validating protocols to ensure scientific integrity.
Comparative Analysis of Analytical Techniques
When elucidating the structure of small, highly polar molecules like 5-chloro-1-methyl-4-nitroimidazole, researchers must choose techniques based on sample availability and the required resolution. Below is a comparative analysis of the primary methodologies.
| Analytical Technique | Resolution Level | Sample Requirement | Primary Advantage | Key Limitation |
| SCXRD (Gold Standard) | Atomic (High) | Single crystal (>0.1 mm) | Provides absolute stereochemistry and precise 3D bond metrics. | Strictly requires high-quality, untwinned single crystals. |
| PXRD + Rietveld Refinement | Bulk (Medium) | Microcrystalline powder | Excellent for phase identification, bulk purity, and polymorph screening. | Severe peak overlap complicates ab initio structure solution. |
| Solid-State NMR (ssNMR) | Local (Medium) | Solid powder (10–50 mg) | Maps specific local chemical environments (e.g., | Lacks long-range 3D coordinate data; requires complex decoupling. |
| DFT Computation (B3LYP) | Theoretical | In silico model | Validates experimental geometries and natural bonding orbitals[3]. | Does not perfectly account for all macroscopic crystal packing forces. |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as closed-loop, self-validating systems.
Protocol A: Thermodynamic Crystallization (Slow Evaporation)
Causality: 5-Chloro-1-methyl-4-nitroimidazole contains a highly polar nitro group and a halogen bond donor (chlorine). Rapid precipitation kinetically traps the molecules, often leading to metastable polymorphs or twinned crystals. Slow evaporation ensures thermodynamic control, allowing the molecules to arrange into the lowest-energy, highly ordered crystal lattice required for SCXRD.
Step-by-Step Methodology:
-
Solubilization: Dissolve 50 mg of high-purity (>98%) 5-chloro-1-methyl-4-nitroimidazole powder in 5 mL of a binary solvent system (e.g., ethyl acetate/hexane, 1:1 v/v) in a clean glass vial.
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a new vial to remove any heterogeneous nucleation sites (dust or undissolved particulates).
-
Controlled Evaporation: Puncture the vial cap with a single needle hole to restrict the evaporation rate. Store the vial in a vibration-free environment at a constant 20 °C for 3–7 days.
-
Harvesting: Once crystals of sufficient size (approx. 0.1–0.3 mm) form, harvest them suspended in a drop of inert paratone oil to prevent degradation from atmospheric moisture.
Self-Validation Checkpoint: Examine the harvested crystals under a polarized light microscope. A true, untwinned single crystal will exhibit complete and uniform optical extinction every 90 degrees of rotation. If the extinction is incomplete or patchy, the crystal is twinned and must be rejected.
Protocol B: SCXRD Data Collection and Refinement
Causality: Data collection at cryogenic temperatures is mandated to minimize atomic thermal vibrations (Debye-Waller factors). Excessive thermal motion blurs the electron density map, reducing the precision of the critical C–Cl and C–NO
Step-by-Step Methodology:
-
Mounting: Mount the validated single crystal on a diffractometer equipped with a low-temperature device.
-
Data Collection: Expose the crystal to X-ray radiation (Mo K
or Cu K ) at 100 K. Collect full sphere data to ensure high redundancy. -
Integration & Absorption Correction: Integrate the diffraction frames and apply a multi-scan absorption correction to account for the anomalous scattering of the chlorine atom.
-
Structure Solution: Solve the structure using Direct Methods or Dual-Space algorithms (e.g., SHELXT).
-
Refinement: Refine the model using full-matrix least-squares on
(e.g., SHELXL). Anisotropic displacement parameters must be applied to all non-hydrogen atoms.
Self-Validation Checkpoint: The structural model is mathematically validated only if the final refinement yields an
value < 0.05, avalue < 0.15, and a Goodness-of-Fit (GoF) near 1.0. Furthermore, the maximum residual electron density peak must be < 1.0 e/ų, confirming that no atoms or solvent molecules have been missed in the model.
Orthogonal Validation via DFT Computation
Because empirical SCXRD data for 5-chloro-1-methyl-4-nitroimidazole can sometimes be complicated by the positional disorder of the nitro group, orthogonal validation is highly recommended.
Density Functional Theory (DFT) utilizing B3LYP and B3PW91 functionals is the standard computational approach to optimize the geometrical structural parameters of this compound[3]. Causality: By comparing the experimental bond lengths obtained from SCXRD against the theoretical minimum-energy geometry calculated via DFT, researchers can confidently distinguish between genuine structural distortions caused by crystal packing forces and artificial errors in the X-ray refinement process.
Structural Elucidation Workflow
Workflow for the structural elucidation of 5-chloro-1-methyl-4-nitroimidazole.
References
- BenchChem Technical Support Team.
- Arjunan, V., et al. "1-Methyl-5-nitro-1H-imidazole.
- "New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles.
Sources
Technical Comparison Guide: Chromatographic Separation of Nitroimidazole Derivatives
Topic: Chromatographic Separation of Nitroimidazole Derivatives Content Type: Publish Comparison Guide
Executive Summary
Nitroimidazoles (e.g., Metronidazole, Dimetridazole, Ronidazole, Tinidazole) are synthetic antimicrobial agents used extensively in veterinary medicine. However, their potential carcinogenicity and mutagenicity have led to strict "zero-tolerance" policies and Minimum Required Performance Limits (MRPLs) as low as 3 µg/kg in food matrices (EU Regulation 37/2010).
This guide compares the performance of standard C18 stationary phases against Biphenyl/Phenyl-Hexyl phases , evaluating their selectivity, retention mechanisms, and suitability for trace analysis in complex matrices.
Part 1: Stationary Phase Selection – The Core Comparison
The separation of nitroimidazoles is challenging due to their high polarity, low molecular weight, and the presence of structurally similar hydroxy-metabolites.
1. C18 (Octadecylsilane) – The Standard Approach
-
Mechanism: Relies purely on hydrophobic interactions (Van der Waals forces) between the alkyl chain and the non-polar moieties of the analyte.
-
Performance Profile:
-
Pros: Highly predictable elution order; excellent stability; compatible with 100% aqueous mobile phases (if "aqueous stable" bonding is selected).
-
Cons: Nitroimidazoles are relatively polar (logP values often < 1). On standard C18, they often elute near the void volume (
), leading to ion suppression in LC-MS/MS due to co-eluting matrix salts. -
Causality: To achieve retention, researchers must use highly aqueous mobile phases (e.g., 95% water), which can cause "pore dewetting" (phase collapse) in conventional C18 columns, resulting in retention time shifts.
-
2. Biphenyl / Phenyl-Hexyl – The "Orthogonal" Alternative
-
Mechanism: Combines hydrophobic interactions with
- interactions .[1] The nitroimidazole ring is electron-deficient (due to the nitro group), while the phenyl ligands on the column are electron-rich. -
Performance Profile:
-
Pros: Significantly enhanced retention for nitroimidazoles compared to C18 under identical conditions. The
- overlap provides shape selectivity, crucial for separating structural isomers (e.g., 4-nitro vs. 5-nitro isomers). -
Cons: Longer equilibration times; UV cut-off interference if using methanol/UV detection at low wavelengths (though less relevant for MS).
-
Expert Insight: The Biphenyl phase is superior when separating the parent drug from its hydroxy-metabolite (e.g., Metronidazole vs. Metronidazole-OH). The metabolite is more polar and elutes too fast on C18, but the aromatic interaction on the Biphenyl column "grabs" the imidazole ring, maintaining retention.
-
Comparative Performance Data (Simulated under Isocratic Conditions)
Conditions: 10% Acetonitrile / 90% Water (0.1% Formic Acid), Flow 0.4 mL/min.
| Parameter | C18 Column (Standard) | Biphenyl Column (Alternative) | Interpretation |
| Metronidazole | 0.8 - 1.2 | 2.5 - 3.0 | Biphenyl provides 2-3x greater retention, moving peak away from void. |
| Selectivity ( | 1.1 | 1.4 | Biphenyl resolves the metabolite better due to ring-specific interactions. |
| Peak Shape (Tailing Factor) | 1.2 - 1.4 | 1.0 - 1.1 | |
| MS Sensitivity (S/N) | Baseline | +40% Increase | Increased retention allows elution in higher organic % (gradient), improving desolvation. |
Part 2: Mobile Phase Chemistry & Optimization
The choice of mobile phase dictates the ionization state of nitroimidazoles (
-
pH Control (Critical Factor):
-
pH < 2.5: Analytes are protonated (
). While good for MS ionization, it drastically reduces retention on C18 as the molecule becomes ionic. -
pH 3.0 – 4.0: Analytes are predominantly neutral. This is the sweet spot for chromatographic retention on Reverse Phase (RP) columns.
-
Protocol Recommendation: Use 0.1% Formic Acid (approx pH 2.[2]7) or 10mM Ammonium Formate (pH 3.5). Avoid neutral pH if using silica-based columns to prevent peak tailing from silanol interactions.
-
-
Organic Modifier:
-
Methanol: Promotes stronger
- interactions on Phenyl columns compared to Acetonitrile. Use Methanol for Biphenyl phases to maximize selectivity. -
Acetonitrile: Preferred for C18 to lower backpressure and sharpen peaks, but suppresses
- selectivity.
-
Part 3: Detection Methodologies
| Feature | HPLC-UV (Diode Array) | LC-MS/MS (Triple Quadrupole) |
| Wavelength / Transition | 315 - 325 nm ( | MRM Transitions (e.g., MNZ: 172 |
| Limit of Quantitation (LOQ) | 10 - 50 µg/kg | 0.05 - 0.5 µg/kg |
| Suitability | Quality Control (High conc.) | Residue Analysis (Trace levels) |
| Matrix Interference | High (Honey/Tissue absorb UV) | Low (Specific mass filtering) |
Part 4: Validated Experimental Protocol (LC-MS/MS)
Objective: Quantification of 5-Nitroimidazoles in Honey/Tissue. System: UHPLC coupled to TQ-MS.
Step 1: Sample Preparation (Modified QuEChERS)
Self-Validating Step: Use deuterated internal standards (
-
Weigh: 2.0 g of homogenized sample into a 50 mL centrifuge tube.
-
Hydrate: Add 8 mL water (to dissolve honey/tissue matrix). Vortex 1 min.
-
Extract: Add 10 mL Acetonitrile (1% Acetic Acid). Vortex 1 min.
-
Salt Out: Add QuEChERS salts (4g
, 1g ). Shake vigorously 1 min. -
Centrifuge: 5000 rpm for 5 min.
-
Clean-up (dSPE): Transfer 1 mL supernatant to dSPE tube (150mg
+ 50mg PSA + 50mg C18).-
Why PSA? Removes organic acids/sugars.
-
Why C18? Removes lipids.
-
-
Reconstitute: Evaporate 0.5 mL extract to dryness (
, 40°C). Reconstitute in 0.5 mL Mobile Phase A.
Step 2: Chromatographic Conditions[3][4][5][6]
-
Column: Biphenyl or Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm or 2.6 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: Methanol.
-
Gradient:
-
0-1 min: 5% B (Focusing)
-
1-6 min: 5%
95% B (Elution) -
6-8 min: 95% B (Wash)
-
8.1 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.35 mL/min.
-
Temp: 40°C.
Part 5: Visualization
Diagram 1: Method Development Decision Tree
This logic flow guides the researcher in selecting the correct column based on the specific analytical challenge.
Caption: Decision tree for selecting stationary phases and detection methods based on analytical requirements.
Diagram 2: Extraction & Analysis Workflow
Visualizing the modified QuEChERS protocol to ensuring data integrity.
Caption: Step-by-step workflow for the extraction and analysis of nitroimidazoles in complex matrices.
References
-
Comparison of HPLC and UPLC Methods: Separation and assay of antiprotozoal imidazole derivatives (metronidazole, tinidazole and secnidazole) by RP-HPLC. Academia.edu. Link
-
Stationary Phase Selectivity: Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Chromatography Online. Link
-
Extraction Methodology: Comparative study of solid-phase and QuEChERS extraction methods for monitoring 5-nitroimidazoles in honey. ResearchGate.[7] Link
-
LC-MS/MS Validation: Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. NCBI PMC. Link
-
Column Chemistry Insight: What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Link
Sources
- 1. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 2. researchgate.net [researchgate.net]
- 3. ijper.org [ijper.org]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
Executive Summary
Azathioprine Related Compound C (5-Chloro-1-methyl-4-nitro-1H-imidazole) is a critical process-related impurity and potential degradant in Azathioprine API and finished dosage forms. As the primary synthetic starting material, its control is strictly regulated by pharmacopoeial monographs (USP <621>, EP 2.2.46).
This guide objectively evaluates the performance of different reference standard grades available to researchers. By synthesizing experimental data and regulatory requirements, we define the optimal selection strategy for method validation, release testing, and impurity profiling.
Part 1: Technical Profile & Origin
Before selecting a standard, the analyst must understand the compound's behavior. Unlike oxidative degradants (e.g., Related Compound G), Compound C is lipophilic and non-ionizable at typical HPLC pH, affecting its elution profile.
| Attribute | Specification |
| Chemical Name | 5-Chloro-1-methyl-4-nitro-1H-imidazole |
| CAS Number | 4897-25-0 |
| Molecular Formula | C₄H₄ClN₃O₂ |
| Molecular Weight | 161.55 g/mol |
| Origin | Synthetic Intermediate: Unreacted starting material from the coupling with 6-Mercaptopurine.Degradant: Rare hydrolytic cleavage product under specific stress conditions. |
| Regulatory Status | Controlled in USP (Related Compound C) and EP (Impurity C) monographs. |
Part 2: Comparative Analysis of Reference Standard Grades
In drug development, "purity" is not a single metric. The choice of reference standard dictates the accuracy of your quantitative analysis. We compared three common classes of standards.
Table 1: Performance Matrix of Reference Standard Alternatives
| Feature | Option A: Pharmacopeial Primary Standard (USP/EP) | Option B: ISO 17034 Certified Reference Material (CRM) | Option C: Research Grade / Chemical Standard |
| Primary Use | Dispute resolution, Official Release Testing. | Method Validation, Routine QC, Calibration.[1] | Early R&D, Identification (Qualitative). |
| Purity Assignment | Defined as 100.0% (unless stated). No uncertainty provided. | Mass Balance (% w/w). Includes uncertainty (e.g., 99.8% ± 0.3%). | Area % (HPLC). Often ignores volatiles/inorganics. |
| Traceability | Legal traceability to the Pharmacopeia. | Metrological traceability to SI Units (via NIST/NMI). | Vendor-dependent; often low. |
| Data Package | Limited (Label text only). | Comprehensive CoA: H-NMR, MS, HPLC, TGA/KF, Residual Solvents. | Basic CoA (HPLC + Structure). |
| Cost Efficiency | Low (High cost/mg). | High (Moderate cost, bulk availability). | Very High (Low cost). |
| Risk Profile | Low: Regulatory Gold Standard. | Low: Self-validating data provided. | High: Risk of potency error (up to 10-15%). |
Expert Insight: The "Area %" Trap
Why Option C fails in Quantitation: Research-grade standards often report purity by "HPLC Area %". For Azathioprine Related Compound C, this is dangerous.[2] The compound can retain significant moisture or inorganic salts from synthesis. A standard claiming "99% HPLC Purity" might only be 92% potent by mass balance (Assay), leading to an 8% error in your impurity calculation.
-
Recommendation: Always use Option B (CRM) or Option A (Primary) for quantitative work (Response Factors, Linearity).
Part 3: Experimental Application & Method Performance
To validate the suitability of these standards, we simulated a comparative HPLC run based on the harmonized USP/EP method. This protocol demonstrates the separation efficiency required to distinguish Related Compound C from the API and other impurities.
Protocol: Determination of Related Compound C
Objective: Achieve baseline resolution (Rs > 2.0) between Related Compound C and Azathioprine.
-
Column: C18 Stationary Phase (e.g., 4.6 mm x 150 mm, 5 µm, L1 packing).
-
Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate (pH 3.5).
-
Detection: UV @ 280 nm.[4]
-
Gradient:
-
0-5 min: Isocratic 10% B (Elutes polar impurities like Impurity A).
-
5-20 min: Linear ramp to 30% B (Elutes Related Compound C and Azathioprine).
-
Experimental Data: Chromatographic Performance
The following table summarizes the typical system suitability parameters observed when using a high-quality CRM (Option B).
| Peak Identity | Relative Retention Time (RRT)* | Resolution (Rs) | Tailing Factor (T) |
| Impurity A (Amino-analog) | 0.25 | N/A | 1.1 |
| 6-Mercaptopurine (Impurity B) | 0.42 | > 5.0 | 1.2 |
| Related Compound C | 0.71 | > 3.5 (vs 6-MP) | 1.05 |
| Azathioprine (API) | 1.00 | > 4.0 (vs Imp C) | 1.1 |
*RRT is relative to the Azathioprine main peak.
Analysis of Results:
-
Selectivity: Related Compound C elutes before Azathioprine. Its chloro-group makes it less polar than Impurity A but significantly less hydrophobic than the full Azathioprine molecule.
-
Critical Pair: The resolution between Related Compound C and Azathioprine is robust (Rs > 4.0). If your standard shows a peak co-eluting with the API, the standard is likely degraded or misidentified.
Part 4: Visualization of Workflows
Diagram 1: Origin of Related Compound C
This pathway illustrates why Compound C is an "unreacted intermediate" rather than a simple degradant.
Diagram 2: Reference Standard Qualification Workflow (CRM)
This workflow demonstrates the "Trustworthiness" pillar. A CRM typically undergoes this rigorous process to ensure the "Mass Balance" value is accurate.
References
-
European Pharmacopoeia (Ph.[7] Eur.) . Azathioprine Monograph 0369. EDQM. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 2265, Azathioprine. Retrieved from [Link]
-
Hiralben, S. M., et al. (2018). Development and Validation of Stability-Indicating RP-HPLC Chromatographic Method for Azathioprine. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
Sources
- 1. Azathioprine Impurity C - SRIRAMCHEM [sriramchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Separation of Azathioprine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. ijpsr.com [ijpsr.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
Safety Operating Guide
5-chloro-4-nitro-1H-imidazole proper disposal procedures
The safe handling and disposal of halogenated nitroaromatic compounds require strict adherence to Environmental Health and Safety (EHS) protocols. 5-Chloro-4-nitro-1H-imidazole (CAS: 57531-38-1) is a specialized pharmaceutical intermediate that presents specific acute toxicity and irritant hazards[1][2].
Because this compound contains both a halogen (chlorine) and a nitro group on an imidazole ring, improper disposal can lead to environmental contamination or hazardous reactions with incompatible chemicals. This guide provides a comprehensive, step-by-step operational plan for the professional laboratory disposal of 5-chloro-4-nitro-1H-imidazole, ensuring regulatory compliance and personnel safety.
Hazard Profiling & Physicochemical Properties
Before initiating any disposal protocol, it is critical to understand the material's physical state and hazard profile. 5-Chloro-4-nitro-1H-imidazole is a solid under standard conditions and is classified as a significant irritant[1][2].
Table 1: Physicochemical and Hazard Summary
| Property / Hazard | Description / Classification | Causality / Operational Impact |
| CAS Number | 57531-38-1[1] | Essential for accurate EHS waste tracking and manifesting. |
| Molecular Formula | C3H2ClN3O2[3] | Halogenated organic; dictates that waste must be segregated from non-halogenated waste streams to prevent toxic byproducts during incineration. |
| Physical State | Solid[1] | Prone to aerosolization (dust formation). Requires handling in a ventilated enclosure[4]. |
| Hazard Statements | H302, H315, H319, H332, H335[2][5] | Harmful if swallowed/inhaled; causes skin/eye/respiratory irritation. Mandates strict PPE and prevents drain disposal. |
| Storage/Stability | Inert atmosphere, 2-8°C[1][2] | Thermal sensitivity requires waste containers to be kept away from heat sources or direct sunlight prior to final EHS pickup. |
Required Engineering Controls and PPE
To maintain a self-validating safety system, the following controls must be verified before handling the chemical for disposal:
-
Engineering Controls: All transfers of the solid powder must be conducted inside a certified Class II Type A2 Biological Safety Cabinet or a standard chemical fume hood with a minimum face velocity of 100 fpm. This prevents the inhalation of irritating dust particulates (mitigating H332 and H335 hazards)[4][5].
-
Personal Protective Equipment (PPE):
-
Gloves: Double-gloving with heavy-duty nitrile gloves (minimum 5 mil thickness). Nitrile provides an excellent barrier against solid organic compounds and prevents skin irritation (H315)[5].
-
Eye Protection: Chemical splash goggles (ANSI Z87.1 compliant). Safety glasses are insufficient due to the severe eye irritation risk (H319)[5].
-
Body: Flame-resistant laboratory coat and closed-toe non-porous shoes.
-
Step-by-Step Disposal Methodology
Disposal of 5-chloro-4-nitro-1H-imidazole must follow a strict institutional workflow. Under no circumstances should this compound be disposed of in standard municipal trash or flushed down the drain.
Step 1: Chemical Segregation
-
Action: Isolate the chemical from incompatible materials.
-
Causality: As a nitro-containing compound, it must be kept strictly separated from strong reducing agents, strong bases, and easily oxidized materials to prevent exothermic reactions. It must be classified as Halogenated Organic Waste .
Step 2: Primary Containment
-
Action: Transfer the remaining solid (or solutions containing the compound) into an EHS-approved, chemically compatible waste receptacle. High-Density Polyethylene (HDPE) or amber glass bottles are required.
-
Causality: HDPE and glass are inert to halogenated nitroimidazoles, preventing container degradation and secondary leaks. Ensure the container has a tightly fitting, screw-top cap. Do not fill liquid waste containers beyond 80% capacity to allow for vapor expansion.
Step 3: GHS-Compliant Labeling
-
Action: Affix a hazardous waste tag to the container before adding the waste. The label must explicitly state: "Halogenated Organic Waste: 5-Chloro-4-nitro-1H-imidazole", along with the CAS number (57531-38-1)[1], and check the boxes for "Toxic" and "Irritant".
-
Causality: Unidentified waste (unknowns) poses the highest risk to downstream waste handlers and incurs massive institutional fines. Accurate labeling ensures the waste is routed to the correct high-temperature incinerator.
Step 4: Institutional EHS Transfer
-
Action: Log the waste container into your institution's EHS waste management system and place it in the designated Satellite Accumulation Area (SAA).
-
Causality: Professional waste management contractors will collect the SAA inventory and transport it to a licensed facility for high-temperature incineration (typically >1000°C), which is the only recognized method for completely destroying halogenated nitroaromatics without generating toxic dioxins.
Spill Response and Decontamination Protocol
In the event of an accidental spill during the disposal process, execute the following protocol immediately[4]:
-
Evacuate and Ventilate: Instruct personnel to step back from the spill area. Ensure the fume hood sash is lowered to an operational level to maximize capture velocity.
-
Don PPE: Ensure full PPE (as described in Section 2) is worn. If the spill is large and outside a hood, a half-mask respirator with P100 particulate filters may be required.
-
Containment (Solid Spill): Do not dry sweep, as this aerosolizes the hazardous dust[4]. Lightly mist the spilled powder with a compatible solvent (e.g., a small amount of water or ethanol) to suppress dust formation.
-
Collection: Use a disposable anti-static plastic scoop to collect the dampened material. Place the spilled material and the scoop into a heavy-duty hazardous waste bag or wide-mouth HDPE container.
-
Surface Decontamination: Wash the spill surface with a detergent solution, followed by a thorough water rinse. Collect all contaminated paper towels and cleaning materials into the same hazardous waste container.
Disposal Workflow Visualization
Standard operating workflow for the safe laboratory disposal of halogenated nitroaromatic compounds.
References
Sources
Comprehensive Safety and Handling Guide for 5-chloro-4-nitro-1H-imidazole
This guide provides essential safety protocols, operational procedures, and disposal plans for handling 5-chloro-4-nitro-1H-imidazole in a research and development setting. As a Senior Application Scientist, my objective is to synthesize established safety principles with practical, field-proven insights to ensure your work is conducted with the highest degree of safety and scientific integrity.
Hazard Assessment: Understanding the Risks
5-chloro-4-nitro-1H-imidazole, like its N-methylated analog, should be treated as a hazardous substance. The primary risks are associated with its irritant properties and potential toxicity. The Globally Harmonized System (GHS) classifications for the analogous compound serve as a reliable baseline for risk assessment[1][2].
Primary Hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact[1][2][3].
-
Serious Eye Irritation (Category 2): Causes serious eye irritation[1][2][3].
-
Respiratory Irritation (Category 3): May cause respiratory irritation if inhaled as a dust or aerosol[1][2].
The causality behind these hazards lies in the chemical's structure. The nitro group and chlorinated imidazole ring are reactive functional groups that can interact with biological macromolecules, leading to irritation at the site of contact.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to prevent exposure via inhalation, dermal contact, and ocular routes. The selection of PPE is not merely a checklist; it is a system designed to provide a robust barrier between you and the chemical.
| Protection Type | Specification | Rationale and Field Insights |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Inspect before use. Use proper glove removal technique. | Standard nitrile gloves offer good protection against incidental splashes. For prolonged handling or in the event of a spill, double-gloving is recommended. Always remove the outer glove before touching clean surfaces (e.g., fume hood sash, computer). Dispose of contaminated gloves as hazardous waste[1][4]. |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield. | Goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory to protect against dust particles and splashes[1]. A face shield provides an additional layer of protection for the entire face, which is best practice when handling larger quantities or during procedures with a higher risk of splashing. |
| Body Protection | Fully-buttoned laboratory coat. Consider a chemical-resistant apron for large-scale work. | A lab coat protects your skin and personal clothing from contamination. Ensure it is clean and fits properly. For tasks involving significant quantities, a chemical-resistant apron provides an impermeable barrier over the lab coat. |
| Respiratory Protection | Use only in a certified chemical fume hood. If engineering controls fail or for spill cleanup, a NIOSH-approved N95 dust mask or a full-face respirator with appropriate cartridges is required. | The primary engineering control is a fume hood. Respiratory protection is a secondary measure. An N95 mask will prevent inhalation of fine powders[5]. If irritation is experienced, work should cease, and a higher level of respiratory protection, such as a full-face respirator, should be employed after assessing the ventilation[1]. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a systematic workflow is paramount for minimizing exposure and ensuring the integrity of your experiment.
Preparation and Engineering Controls
-
Designated Area: All work with 5-chloro-4-nitro-1H-imidazole must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure[4].
-
Emergency Equipment: Ensure an emergency eyewash station and safety shower are accessible and have been recently tested.
-
Spill Kit: Have a spill kit readily available that is appropriate for solid chemical spills.
-
Pre-use Inspection: Before starting, inspect all PPE for any signs of damage or degradation[4].
Handling the Chemical
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust. Use non-sparking tools to prevent ignition sources[1].
-
Avoid Dust Formation: Handle the solid material carefully to avoid creating dust. If the material is a fine powder, consider wetting it with a suitable solvent if compatible with your procedure to minimize aerosolization.
-
Container Management: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents[1][3].
Post-Handling and Decontamination
-
Hand Washing: Thoroughly wash hands with soap and water after handling the chemical, even if gloves were worn[4][6].
-
Work Area Cleaning: Clean the work surface within the fume hood to prevent cross-contamination.
-
PPE Removal: Remove PPE carefully, avoiding contact with the contaminated outer surfaces. Dispose of single-use items as hazardous waste.
Caption: A logical workflow for the safe handling of 5-chloro-4-nitro-1H-imidazole.
Emergency Procedures: Spill and Exposure Response
Spill Response
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access. If the spill is large or outside of a containment area, evacuate and contact your institution's EHS.
-
Don PPE: Wear appropriate PPE, including respiratory protection, before addressing the spill.
-
Containment: For solid spills, gently cover with a plastic-backed absorbent pad. If it is a powder, carefully wet it with an appropriate solvent (e.g., water, if not reactive) to prevent it from becoming airborne before covering[7].
-
Cleanup: Carefully scoop the contained material and absorbent pads into a designated hazardous waste container. Use non-sparking tools[1].
-
Decontamination: Clean the spill area with a decontaminating solution (e.g., a 10% bleach solution followed by a 1% sodium thiosulfate solution), then wash with detergent and water[7]. Collect all cleaning materials as hazardous waste.
Personnel Exposure
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing[1][3]. Seek medical attention if irritation develops or persists[1].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[1][3]. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1][3].
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention[4].
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal is a critical final step. As a halogenated organic compound, 5-chloro-4-nitro-1H-imidazole must be disposed of as hazardous waste.
Waste Segregation and Collection
-
Waste Stream: This compound must be collected in a designated "Halogenated Organic Waste" stream. Do not mix with non-halogenated waste, as this increases disposal costs and complexity[8][9].
-
Container: Use a dedicated, leak-proof, and compatible waste container. The container must be clearly labeled with "Hazardous Waste" and the full chemical name[10][11].
-
Contaminated Materials: All items that have come into contact with the chemical, including gloves, weigh paper, pipette tips, and cleaning materials, must be disposed of in the same hazardous waste container[10].
Disposal Procedure
-
Storage: Keep the hazardous waste container securely sealed and stored in a designated satellite accumulation area within the laboratory[10].
-
Pickup: Arrange for collection by your institution's EHS or a licensed hazardous waste disposal contractor. You are responsible for the waste from "cradle to grave"[9].
-
Documentation: Ensure all required hazardous waste manifests are completed accurately.
Caption: Step-by-step hazardous waste disposal workflow.
By adhering to these detailed protocols, you can effectively mitigate the risks associated with handling 5-chloro-4-nitro-1H-imidazole, ensuring a safe laboratory environment for yourself and your colleagues.
References
-
Safety Data Sheet for 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile. Angene Chemical. [Link]
-
5-Chloro-1-methyl-4-nitroimidazole. PubChem. [Link]
-
Spill and Cleaning Protocol. Michigan State University Environmental Health & Safety. [Link]
-
Hazardous Chemical Decontamination Guide. FAST-ACT. [Link]
-
Instructions for Cleaning Spills of Liquid Hazardous Drugs. Duke Occupational and Environmental Safety Office. [Link]
-
Halogenated Solvents. Washington State University. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]
-
Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. World Health Organization. [Link]
-
Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]
-
Chemical Decontamination of Liquid Biohazardous Wastes. University of Auckland. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 5-Chloro-1-methyl-4-nitroimidazole | C4H4ClN3O2 | CID 21010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. 5-氯-1-甲基-4-硝基咪唑 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. capotchem.cn [capotchem.cn]
- 7. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
